molecular formula C20H20O5 B021036 Futoenone CAS No. 19913-01-0

Futoenone

货号: B021036
CAS 编号: 19913-01-0
分子量: 340.4 g/mol
InChI 键: SXHVHWXETMBKPP-KXXATPMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Futoenone is a neolignan with formula C20H20O5 that is isolated from Magnolia sprengeri and Piper wallichii. It has a role as a plant metabolite. It is a bridged compound, a member of benzodioxoles, an organic heterotricyclic compound, an enol ether, an enone, a neolignan, a cyclic ketone and a ring assembly.
This compound has been reported in Magnolia sprengeri, Piper kadsura, and Magnolia liliiflora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVHWXETMBKPP-KXXATPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201107665
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19913-01-0
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19913-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Futoenone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone, a neolignan with significant biological potential, has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary natural sources, a detailed methodology for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the therapeutic applications of this natural compound.

Natural Sources of this compound

This compound has been successfully isolated from several plant species, primarily belonging to the Piper and Magnolia genera. The most prominent and well-documented source is Piper futokadsura Sieb. et Zucc. (also known as Piper kadsura), a perennial vine native to East Asia.[1][2][3][4] this compound is typically extracted from the aerial parts of the plant, including the stems and leaves.

Other reported natural sources of this compound include:

  • Piper wallichii (Miq.) Hand.-Mazz.

  • Magnolia sprengeri Pamp.

The concentration and yield of this compound can vary depending on the plant's geographical location, harvesting time, and the specific part of the plant used for extraction.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating neolignans from Piper species.

Experimental Protocol: Isolation of this compound from Piper futokadsura

2.1.1. Plant Material and Extraction

  • Preparation of Plant Material: Air-dry the aerial parts of Piper futokadsura at room temperature and then grind them into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at a ratio of 1:10 (w/v) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

2.1.2. Fractionation of the Crude Extract

  • Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

  • Activity-Guided Fractionation: Monitor the fractions for biological activity (e.g., inhibition of nitric oxide production) to identify the fraction containing the compound of interest. This compound is typically found in the chloroform-soluble fraction.

2.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the active chloroform fraction to column chromatography on a silica gel (60-120 mesh) column.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of a specific volume and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

  • Pooling and Further Purification: Combine fractions showing similar TLC profiles and containing the target compound. Subject the combined fractions to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient) to yield pure this compound.

2.1.4. Structural Elucidation

The structure of the isolated pure this compound can be confirmed by various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including the connectivity and stereochemistry of the molecule.[5]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield and purity of this compound from its natural sources. Researchers should expect yields to vary based on the factors mentioned in Section 1. Purity is typically assessed by HPLC and should exceed 95% for use in biological assays.

Biological Activity and Signaling Pathways

This compound, as a neolignan, exhibits significant biological activities, with its anti-inflammatory and neuroprotective effects being the most prominent.

Anti-Inflammatory Activity

The primary mechanism underlying the anti-inflammatory activity of this compound and related neolignans from Piper futokadsura is the inhibition of nitric oxide (NO) production .

3.1.1. Signaling Pathway: Inhibition of Nitric Oxide Synthesis

In inflammatory conditions, immune cells like macrophages and microglial cells are often activated by stimuli such as lipopolysaccharide (LPS). This activation leads to the upregulation of the inducible nitric oxide synthase (iNOS) enzyme, which in turn produces large amounts of NO, a pro-inflammatory mediator. This compound has been shown to suppress the production of NO in LPS-stimulated RAW 264.7 macrophage-like cells. The proposed mechanism involves the downregulation of iNOS expression, potentially through the inhibition of the upstream signaling pathways that activate iNOS transcription, such as the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_0 Macrophage/Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates iNOS_Expression iNOS Gene Expression NFkB_Activation->iNOS_Expression Promotes iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein Translates to NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes Inflammation Inflammation NO_Production->Inflammation This compound This compound This compound->NFkB_Activation Inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Neuroprotective Activity

Chronic activation of microglia, the resident immune cells of the central nervous system, contributes to neuroinflammation and neuronal damage in various neurodegenerative diseases. By inhibiting microglial activation and the subsequent production of pro-inflammatory and neurotoxic factors like NO, this compound exerts a neuroprotective effect.

3.2.1. Experimental Workflow: Assessing Neuroprotective Effects

A typical in vitro workflow to assess the neuroprotective effects of this compound involves co-culturing neuronal cells with microglial cells.

G cluster_workflow Neuroprotection Assay Workflow start Microglial Cells (e.g., BV-2) stimulate Stimulate with LPS start->stimulate treat Treat with this compound stimulate->treat coculture Co-culture with Neuronal Cells treat->coculture measure_no Measure NO Production (Griess Assay) coculture->measure_no measure_viability Measure Neuronal Viability (MTT Assay) coculture->measure_viability analyze Analyze Data measure_no->analyze measure_viability->analyze

Caption: Workflow for evaluating this compound's neuroprotective activity.

Conclusion and Future Directions

This compound, a neolignan primarily sourced from Piper futokadsura, demonstrates promising anti-inflammatory and neuroprotective properties, largely attributed to its ability to inhibit nitric oxide production. This technical guide provides a foundational protocol for its isolation and purification, and an overview of its biological activities.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Optimization of Isolation Protocols: Developing more efficient and scalable methods for isolating this compound to obtain higher yields.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of inflammatory and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with enhanced potency and improved pharmacokinetic properties.

By addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel treatments for a range of debilitating diseases.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Futoenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone is a naturally occurring neolignan characterized by a complex tricyclic spirodienone core structure. First isolated from Piper futokadzura, this compound has garnered interest due to its unique chemical architecture and potential biological activities, which are intrinsically linked to its well-defined stereochemistry. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical properties of this compound. Detailed experimental protocols for its isolation and characterization, including spectroscopic and crystallographic methods, are presented. Furthermore, this guide explores the known biological context of related neolignans and proposes a workflow for investigating the bioactivity of this compound, with a focus on potential anti-inflammatory signaling pathways.

Chemical Structure and Stereochemistry

This compound possesses a rigid and complex molecular framework. It is a neolignan with the systematic IUPAC name (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one[1]. The molecule features a spiro-fused cyclohexadienone ring system, which is a key structural motif.

The absolute stereochemistry of this compound has been unequivocally determined through X-ray crystallography and is defined by four chiral centers at positions C-1, C-8, C-10, and C-11. The specific configurations are 1S, 8S, 10S, and 11R[1]. This precise spatial arrangement of substituents is crucial for its molecular recognition and biological function.

Molecular Formula: C₂₀H₂₀O₅[1][2]

Molecular Weight: 340.375 g/mol [2]

The chemical structure of this compound is depicted in Figure 1.

this compound Chemical StructureFigure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical and spectroscopic data. A summary of the key quantitative data is presented in Table 1.

PropertyValueReference
Physical Properties
Melting Point197 °C[3]
Spectroscopic Data
¹H NMR (CDCl₃) Data not available in the searched sources
¹³C NMR (CDCl₃) Data not available in the searched sources
Mass Spectrometry Data not available in the searched sources

Note: While NMR and Mass Spectrometry are used for identification, specific peak data was not available in the public domain search results.[2]

Experimental Protocols

Isolation of this compound from Piper futokadzura

The following is a generalized protocol based on common phytochemical isolation techniques for neolignans.

Workflow for this compound Isolation

Futoenone_Isolation start Dried and powdered aerial parts of Piper futokadzura extraction Maceration with Methanol (B129727) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), water) crude_extract->partition fractions Collect Ethyl Acetate Fraction partition->fractions chromatography1 Silica (B1680970) Gel Column Chromatography fractions->chromatography1 fractions2 Collect Fractions containing this compound chromatography1->fractions2 chromatography2 Preparative HPLC fractions2->chromatography2 pure_this compound Pure this compound chromatography2->pure_this compound

Caption: A generalized workflow for the isolation of this compound.

  • Extraction: The dried and powdered aerial parts of Piper futokadzura are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

  • Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The this compound-containing fraction (typically the ethyl acetate fraction) is collected.

  • Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.

Spectroscopic and Crystallographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation from an appropriate solvent system. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). The structure is solved by direct methods and refined to determine the precise atomic coordinates and establish the absolute stereochemistry.

Biological Activity and Signaling Pathways

While specific biological activities and the mechanism of action for this compound are not extensively documented in the available literature, neolignans as a class are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. Many natural products with anti-inflammatory effects exert their action through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Futoenone_Bioactivity_Screening This compound This compound cell_lines cell_lines This compound->cell_lines cytotoxicity cytotoxicity cell_lines->cytotoxicity anti_inflammatory anti_inflammatory cell_lines->anti_inflammatory ic50 ic50 cytotoxicity->ic50 anti_inflammatory->ic50 nf_kb nf_kb ic50->nf_kb mapk mapk ic50->mapk gene_expression gene_expression nf_kb->gene_expression mapk->gene_expression

References

The Enigmatic Pathway of Futoenone: A Technical Guide to a Hypothetical Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone, a dihydrobenzofuran neolignan found in plant species such as Magnolia sprengeri and Piper wallichii, has garnered interest for its potential biological activities.[1] Despite its significance, the complete biosynthetic pathway of this compound in plants remains largely unelucidated in current scientific literature. This technical guide synthesizes the available information on the biosynthesis of structurally related dihydrobenzofuran neolignans to propose a hypothetical pathway for this compound formation. This document also provides a generalized framework of experimental protocols for investigating this pathway and a template for consolidating future quantitative data, serving as a foundational resource for researchers aiming to unravel the biosynthesis of this complex natural product.

Introduction to this compound and Dihydrobenzofuran Neolignans

This compound is a neolignan characterized by a dihydrobenzofuran ring system.[1] Neolignans are a class of natural products derived from the oxidative coupling of two phenylpropanoid units (C6C3).[2] Dihydrobenzofuran neolignans, in particular, are formed through the oxidative coupling of two propenylphenol precursors.[2] These compounds exhibit a wide range of biological activities, making their biosynthetic pathways a subject of significant interest for potential biotechnological applications.[2][3]

A Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of this compound is presumed to originate from the well-established phenylpropanoid pathway , which converts L-phenylalanine into a variety of phenolic compounds. The key step in the formation of dihydrobenzofuran neolignans is the oxidative coupling of two phenylpropanoid precursors.[4] Based on the structure of this compound, the likely precursors are two different C6C3 units, which undergo a series of enzymatic modifications including hydroxylation, methylation, and cyclization.

The following diagram illustrates a plausible, yet hypothetical, biosynthetic pathway for this compound.

Futoenone_Biosynthesis cluster_precursors Phenylpropanoid Pathway cluster_branch1 Precursor 1 Synthesis cluster_branch2 Precursor 2 Synthesis cluster_coupling Oxidative Coupling and Cyclization cluster_legend Enzyme Abbreviations L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA p-Coumaroyl-CoA->Feruloyl-CoA C3H, CCoAOMT Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Isoeugenol Isoeugenol Coniferyl_alcohol->Isoeugenol Propenylphenol synthase Coupled_Intermediate Coupled_Intermediate Isoeugenol->Coupled_Intermediate Methylenedioxy-\ncinnamic_acid_derivative Methylenedioxy- cinnamic_acid_derivative Caffeoyl-CoA->Methylenedioxy-\ncinnamic_acid_derivative Berberine bridge enzyme-like Safrole_analog Safrole_analog Methylenedioxy-\ncinnamic_acid_derivative->Safrole_analog Multiple steps Safrole_analog->Coupled_Intermediate Pre-Futoenone Pre-Futoenone Coupled_Intermediate->Pre-Futoenone Dirigent Protein, Laccase/Peroxidase This compound This compound Pre-Futoenone->this compound Oxidoreductase, Methyltransferase PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase 4CL 4CL: 4-Coumarate:CoA Ligase C3H C3H: p-Coumarate 3-Hydroxylase CCoAOMT CCoAOMT: Caffeoyl-CoA O-Methyltransferase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Figure 1: Hypothetical biosynthesis pathway of this compound.

Quantitative Data on this compound Biosynthesis

To date, there is a lack of quantitative data in the literature regarding the enzymatic reactions leading to this compound. As research progresses, the following table can be used to summarize key kinetic parameters of the enzymes involved in its biosynthesis.

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/mg·min)Optimal pHOptimal Temperature (°C)Reference
Proposed Enzymes
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine
Cinnamate-4-Hydroxylase (C4H)Cinnamic acid
4-Coumarate:CoA Ligase (4CL)p-Coumaric acid
p-Coumarate 3-Hydroxylase (C3H)p-Coumaroyl-CoA
Caffeoyl-CoA O-Methyltransferase (CCoAOMT)Caffeoyl-CoA
Cinnamoyl-CoA Reductase (CCR)Feruloyl-CoA
Cinnamyl Alcohol Dehydrogenase (CAD)Coniferaldehyde
Propenylphenol synthaseConiferyl alcohol
Berberine bridge enzyme-likeCaffeoyl-CoA derivative
Laccase/PeroxidaseIsoeugenol, Safrole analog
Oxidoreductase/MethyltransferasePre-Futoenone

Experimental Protocols for Pathway Elucidation

Investigating the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining transcriptomics, proteomics, and metabolomics. Below are generalized protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

This experiment aims to identify genes encoding the enzymes of the this compound biosynthetic pathway by comparing the transcriptomes of high-producing and low-producing plant tissues.

Transcriptome_Workflow RNA_Extraction Total RNA extraction and quality control Library_Preparation mRNA enrichment and cDNA library construction RNA_Extraction->Library_Preparation Sequencing High-throughput sequencing (e.g., Illumina) Library_Preparation->Sequencing Data_Analysis Read mapping, differential gene expression analysis Sequencing->Data_Analysis Candidate_Gene_Selection Identify upregulated genes in high-producing tissues Data_Analysis->Candidate_Gene_Selection Functional_Annotation Annotate candidate genes (e.g., BLAST, GO, KEGG) Candidate_Gene_Selection->Functional_Annotation

Figure 2: Workflow for candidate gene identification.
Functional Characterization of Candidate Enzymes

This protocol describes the in vitro functional characterization of a candidate enzyme identified from the transcriptome analysis.

Methodology:

  • Cloning and Expression:

    • Amplify the full-length coding sequence of the candidate gene from cDNA.

    • Clone the amplicon into an appropriate expression vector (e.g., pET-28a for E. coli expression).

    • Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)).

    • Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., Isoeugenol for a laccase), and necessary cofactors in a suitable buffer.

    • Incubate the reaction at a controlled temperature.

    • Stop the reaction at various time points.

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

  • Kinetic Analysis:

    • Perform enzyme assays with varying substrate concentrations to determine the Michaelis-Menten kinetics (K_m and V_max).

In Vivo Pathway Validation using Virus-Induced Gene Silencing (VIGS)

VIGS can be used to transiently silence the expression of a candidate gene in the this compound-producing plant to observe its effect on this compound accumulation.

VIGS_Workflow Agroinfiltration Infiltrate young plants with Agrobacterium carrying the VIGS construct Gene_Silencing Allow 2-3 weeks for systemic gene silencing Agroinfiltration->Gene_Silencing Metabolite_Extraction Extract metabolites from silenced and control plants Gene_Silencing->Metabolite_Extraction Metabolite_Analysis Quantify this compound levels using LC-MS Metabolite_Extraction->Metabolite_Analysis Data_Interpretation Compare this compound levels to confirm gene function in the pathway Metabolite_Analysis->Data_Interpretation

Figure 3: Workflow for in vivo gene function analysis using VIGS.

Conclusion and Future Outlook

The biosynthesis of this compound presents an exciting area of research with implications for drug development and metabolic engineering. The hypothetical pathway and experimental frameworks provided in this guide offer a starting point for the systematic elucidation of this pathway. Future research should focus on the identification and characterization of the specific enzymes involved, the regulatory mechanisms governing the pathway, and the subcellular localization of the biosynthetic machinery. Such knowledge will be instrumental in harnessing the potential of this compound and other related neolignans.

References

Futoenone: A Technical Overview of a Neolignan with Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. First isolated from Piper futokadsura, it has also been identified in other plants such as Magnolia sprengeri and Piper wallichii.[1] Despite its discovery and structural elucidation, a comprehensive body of research detailing its physical, chemical, and biological properties remains notably sparse in publicly accessible scientific literature. This guide aims to consolidate the available information on this compound and highlight the significant gaps in our current understanding, thereby pointing to potential avenues for future research.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been primarily determined through computational methods and initial isolation studies. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₅[1]
Molecular Weight 340.4 g/mol [1]
IUPAC Name (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.0¹,⁶]dodeca-2,5-dien-4-one[1]
CAS Number 19913-01-0[1]
Appearance Crystalline solid
Melting Point 197 °C
Boiling Point Not available
Solubility Not available

Spectral and Characterization Data

A thorough search of scientific databases did not yield publicly available experimental spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data. This absence of foundational characterization data presents a significant hurdle for researchers seeking to synthesize, identify, or quantify this compound.

Experimental Protocols

Isolation

Detailed, step-by-step experimental protocols for the isolation of this compound from its natural sources are not extensively described in the available literature. General methods for the isolation of neolignans from Piper species typically involve extraction with organic solvents (e.g., methanol, ethanol, or chloroform), followed by chromatographic separation techniques such as column chromatography over silica (B1680970) gel and subsequent purification by high-performance liquid chromatography (HPLC).

Synthesis

The total synthesis of this compound has been reported, confirming its complex spiro-dienone structure. However, a detailed, readily accessible experimental protocol for its complete synthesis is not available in the public domain. The synthesis would likely involve multiple steps, including the construction of the intricate tricyclic ring system.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of direct research into the biological activities of this compound. However, studies on other neolignans isolated from Piper futokadsura and related species provide some indication of its potential pharmacological effects.

Potential Anti-inflammatory Activity

Research has shown that several neolignans isolated from Piper futokadsura exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. While this compound was not explicitly tested in these studies, its structural similarity to other active neolignans suggests that it may possess similar anti-inflammatory potential.

Hypothetical Signaling Pathway: Inhibition of Nitric Oxide Production

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), can activate signaling cascades in immune cells like macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). This process is primarily mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which in turn induce the expression of the inducible nitric oxide synthase (iNOS) enzyme. Based on the activity of related compounds, a hypothetical mechanism for this compound's potential anti-inflammatory action could involve the inhibition of this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO synthesizes This compound This compound (Hypothesized) This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Stress_Stimuli Stress / Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocates Transcription_Factors Transcription Factors (e.g., AP-1) Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes promotes Nucleus->Transcription_Factors activates This compound This compound (Hypothesized) This compound->MAPKKK inhibits? This compound->MAPKK inhibits? This compound->MAPK inhibits?

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

It is crucial to emphasize that these diagrams represent hypothetical mechanisms of action based on the known activities of structurally related compounds and general inflammatory signaling pathways. There is currently no direct experimental evidence to support the interaction of this compound with these specific pathways.

Cytotoxic Activity

No studies investigating the cytotoxic or anti-cancer properties of this compound have been found in the reviewed literature. This represents a significant area for potential future investigation, given that many other neolignans have demonstrated cytotoxic effects against various cancer cell lines.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its basic chemical identity has been established, there is a profound lack of publicly available data regarding its detailed physical properties, spectral characteristics, and, most importantly, its biological activities. The anti-inflammatory potential, suggested by the activity of co-occurring neolignans, presents a compelling avenue for future research.

To unlock the potential of this compound for drug discovery and development, the following research is imperative:

  • Comprehensive Characterization: Detailed spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, MS) is essential for unambiguous identification and quality control.

  • Physicochemical Profiling: Determination of key properties such as solubility in various solvents and logP is crucial for formulation and further biological testing.

  • Biological Screening: A broad-based screening of this compound for various biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiviral effects, is warranted.

  • Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies to elucidate the underlying molecular mechanisms and identify specific cellular targets and signaling pathways will be necessary.

The information presented in this guide underscores that this compound is a molecule with a well-defined structure but a largely unknown biological profile. For researchers in natural product chemistry and drug discovery, this compound represents an intriguing yet challenging opportunity for novel therapeutic development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone, a structurally intriguing neolignan, and its related compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities. Primarily isolated from plants of the Piper and Magnolia genera, these natural products exhibit a range of pharmacological effects, with anti-inflammatory properties being among the most prominent. This technical guide provides a comprehensive literature review of this compound and related neolignans, focusing on their chemical characteristics, biological activities, and underlying mechanisms of action. The information is presented to facilitate further research and support drug development initiatives in this promising area of natural product chemistry.

Chemical Structure and Properties of this compound

This compound is a neolignan with the chemical formula C₂₀H₂₀O₅.[1][2] Its systematic IUPAC name is (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one.[1][2] The molecule is characterized by a unique spiro-dienone structure, which contributes to its biological activity.[3] The total synthesis of this compound has been successfully achieved, confirming its complex stereochemistry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₅[1][2]
Molecular Weight340.37 g/mol [1]
CAS Number19913-01-0[1]
Natural SourcesPiper futokadsura, Magnolia sprengeri, Piper wallichii[1]

Biological Activities of this compound and Related Neolignans

This compound and its structural analogs have demonstrated a spectrum of biological activities, with anti-inflammatory and anti-neuroinflammatory effects being particularly well-documented. A significant body of research has focused on their ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.

Anti-inflammatory and Anti-neuroinflammatory Activity

Several studies have shown that neolignans isolated from Piper species potently inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, which are standard in vitro models for studying inflammation and neuroinflammation.[4][5] This inhibitory effect on NO production is a strong indicator of their anti-inflammatory potential.

Table 2: Quantitative Data on the Biological Activity of this compound-Related Neolignans

CompoundBiological ActivityAssay SystemIC₅₀ Value (µM)Source
Piperkadsin CNO Production InhibitionLPS-activated BV-2 microglia14.6[6]
FutoquinolNO Production InhibitionLPS-activated BV-2 microglia16.8[6]
Houpulin GSuperoxide Anion GenerationfMLP/CB-induced human neutrophils3.54 - 5.48[2]
Houpulin ISuperoxide Anion GenerationfMLP/CB-induced human neutrophils3.54 - 5.48[2]
Houpulin JSuperoxide Anion GenerationfMLP/CB-induced human neutrophils3.54 - 5.48[2]
2,2'-dihydroxy-3-methoxy-5,5'-di-(2-propenylbiphenyl)Superoxide Anion GenerationfMLP/CB-induced human neutrophils3.54 - 5.48[2]
Houpulin GElastase ReleasefMLP/CB-induced human neutrophils2.16 - 3.39[2]
Houpulin IElastase ReleasefMLP/CB-induced human neutrophils2.16 - 3.39[2]
Houpulin JElastase ReleasefMLP/CB-induced human neutrophils2.16 - 3.39[2]
2,2'-dihydroxy-3-methoxy-5,5'-di-(2-propenylbiphenyl)Elastase ReleasefMLP/CB-induced human neutrophils2.16 - 3.39[2]
(-)-GrandisinVasorelaxationRat aorta rings9.8 ± 1.22[7]

Experimental Protocols

Isolation of Neolignans from Piper futokadsura

While a detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the reviewed literature, a general methodology can be outlined based on common practices for isolating neolignans from Piper species.

General Workflow for Neolignan Isolation

G start Dried Aerial Parts of Piper futokadsura extraction Methanol (B129727) Extraction start->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc isolation Isolated Neolignans (e.g., this compound) hplc->isolation elucidation Structure Elucidation (NMR, MS) isolation->elucidation

Caption: General workflow for the isolation of neolignans.

Methodology:

  • Extraction: The dried and powdered aerial parts of Piper futokadsura are typically extracted with methanol (MeOH) at room temperature.

  • Partitioning: The resulting crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex LH-20, to further separate the components.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound
Nitric Oxide (NO) Production Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory activity of this compound and related neolignans.

Experimental Workflow for NO Assay

G start Seed RAW 264.7 or BV-2 cells in 96-well plate pretreatment Pre-treat cells with test compounds (e.g., this compound) start->pretreatment stimulation Stimulate with Lipopolysaccharide (LPS) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant griess Add Griess Reagent supernatant->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % NO inhibition measure->calculate

Caption: Workflow for the nitric oxide inhibition assay.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in 96-well plates.[8]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[8]

  • Incubation: The plates are incubated for approximately 24 hours to allow for the production of nitric oxide.[8]

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.

Cytotoxicity Assays

It is essential to assess the cytotoxicity of the compounds to ensure that the observed biological effects are not due to cell death. The MTT and LDH assays are commonly used for this purpose.

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm).

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the lactate (B86563) dehydrogenase (LDH) enzyme.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Cytotoxicity Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (untreated and maximum LDH release).

Signaling Pathways

The anti-inflammatory effects of this compound and related neolignans are primarily attributed to their modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Neolignans are thought to exert their anti-inflammatory effects by inhibiting this pathway.

Inhibition of the Canonical NF-κB Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-kB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc translocates Transcription Gene Transcription (iNOS, TNF-α, IL-6) NFkB_nuc->Transcription This compound This compound & Related Neolignans This compound->IKK Inhibits G LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 MAPK Phosphorylation UpstreamKinases->p38 ERK ERK Phosphorylation UpstreamKinases->ERK TranscriptionFactors Activation of Transcription Factors p38->TranscriptionFactors ERK->TranscriptionFactors InflammatoryMediators Pro-inflammatory Mediator Production TranscriptionFactors->InflammatoryMediators This compound This compound & Related Neolignans This compound->p38 Inhibits? This compound->ERK Inhibits?

References

Futoenone: A Technical Guide to its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Futoenone is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. First isolated from Piper futokadzura, this complex molecule has garnered interest within the scientific community for its unique spirodienone structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Discovery and History

This compound was first isolated from the stems of Piper futokadzura Sieb. et Zucc. by Ogiso and his colleagues in the late 1960s and early 1970s. Their initial work, published in Tetrahedron Letters in 1968, and followed by a more detailed report in the Chemical & Pharmaceutical Bulletin in 1971, described the elucidation of its unique chemical structure. Through a combination of spectroscopic methods, including UV, IR, NMR, and mass spectrometry, they identified this compound as a spiro-cyclohexadienone neolignan. The proposed structure was subsequently confirmed through total synthesis, a significant achievement that solidified the understanding of this novel natural product.

Subsequent research by Konishi et al. in 2005 further confirmed the presence of this compound as one of nine known neolignans isolated from the aerial parts of Piper futokadsura. This study also provided the first quantitative data on its biological activity, specifically its inhibitory effect on nitric oxide production, hinting at its potential anti-inflammatory properties.

Chemical Properties

This compound is characterized by its rigid, tetracyclic spirodienone core. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₅Ogiso et al., 1971
Molecular Weight 340.37 g/mol Ogiso et al., 1971
Appearance Crystalline solidOgiso et al., 1971
Melting Point 197 °COgiso et al., 1971
UV λmax (EtOH) 235 nm (ε 16600), 288 nm (ε 7100)Ogiso et al., 1971
IR (Nujol) 1665, 1630, 1610 cm⁻¹Ogiso et al., 1971
Spectroscopic Data

The structural elucidation of this compound relied heavily on spectroscopic analysis. Key spectral data are presented below:

¹H-NMR (CDCl₃, 60 MHz): δ 1.18 (3H, d, J=7Hz), 2.0-2.8 (3H, m), 3.30 (1H, d, J=3Hz), 3.77 (3H, s), 4.10 (1H, d, J=3Hz), 5.87 (2H, s), 5.97 (1H, s), 6.5-6.8 (3H, m)

Mass Spectrometry (MS): m/e 340 (M⁺), 191 (base peak), 176, 161, 149, 131

Experimental Protocols

Isolation of this compound

While a highly detailed, step-by-step protocol for the isolation of this compound is not available in the cited literature, a general procedure can be outlined based on the work of Ogiso et al. (1971) and Konishi et al. (2005).

Futoenone_Isolation Start Dried aerial parts of Piper futokadsura Extraction Methanol Extraction Start->Extraction Concentration Concentration (in vacuo) Extraction->Concentration Partition Partitioning (e.g., n-hexane, EtOAc, H₂O) Concentration->Partition EtOAc_Fraction EtOAc Fraction Partition->EtOAc_Fraction Collect Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Elution with solvent gradient Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Monitor Purification Preparative HPLC or Recrystallization TLC->Purification Combine fractions This compound Pure this compound Purification->this compound

Caption: Workflow for the nitric oxide production inhibition assay.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at approximately 540 nm.

  • Calculation: The percentage of inhibition of NO production is calculated by comparing the absorbance of the this compound-treated wells with that of the LPS-stimulated control wells.

Biological Activity

The biological activities of this compound are not as extensively studied as other neolignans. However, the available data, primarily from studies on related compounds and the initial findings on this compound itself, suggest potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The study by Konishi et al. (2005) provides the most direct evidence for the anti-inflammatory activity of this compound. They demonstrated that this compound inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

CompoundIC₅₀ (µM) for NO Production Inhibition
This compound > 100
Galgravin41.5
Machilusin55.6
(-)-Guaiacin65.8
Verrucosin93.7
Indomethacin (positive control)38.4
Data from Konishi et al., Chemical & Pharmaceutical Bulletin, 2005, 53(1), 121-124.

While this compound itself showed weak activity in this specific assay compared to other isolated neolignans and the positive control, its ability to inhibit NO production warrants further investigation. The mechanism is likely related to the modulation of inflammatory signaling pathways.

Anticancer Activity

There is currently no specific quantitative data (e.g., IC₅₀ values) available for the anticancer activity of this compound against particular cancer cell lines. However, numerous studies have reported the cytotoxic effects of extracts from Piper species and other isolated neolignans against various cancer cell lines. This suggests that this compound may also possess anticancer properties. Further research is needed to evaluate its specific cytotoxic and antiproliferative effects.

Signaling Pathway Modulation

The precise molecular mechanisms by which this compound exerts its biological effects have not been elucidated. However, based on the known activities of other neolignans and anti-inflammatory compounds, it is plausible that this compound may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Proinflammatory_Genes activates MAPK_pathway->Proinflammatory_Genes activates This compound This compound This compound->IKK inhibits? This compound->MAPK_pathway inhibits?

Futoenone: A Technical Overview of its Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone, a naturally occurring neolignan, has garnered interest within the scientific community for its potential biological activities. Isolated from plant species such as Magnolia sprengeri and Piper wallichii, this complex organic molecule presents a unique structural framework that warrants detailed investigation for drug discovery and development.[1] This technical guide provides a comprehensive overview of the fundamental chemical identifiers and properties of this compound, serving as a foundational resource for researchers.

Chemical Identifiers

A precise understanding of a compound's identity is paramount for any scientific investigation. The following table summarizes the key chemical identifiers for this compound, ensuring accurate documentation and retrieval of information from chemical databases.

IdentifierValueSource
CAS Number 19913-01-0PubChem[1], Phytochemicals online[2], Pharmaffiliates
IUPAC Name (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.0¹'⁶]dodeca-2,5-dien-4-onePubChem[1]
Molecular Formula C₂₀H₂₀O₅PubChem, Phytochemicals online, Pharmaffiliates
Molecular Weight 340.375 g/mol Phytochemicals online
InChI InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1PubChem
InChIKey SXHVHWXETMBKPP-KXXATPMCSA-NPubChem
SMILES C[C@@H]1--INVALID-LINK--C4=CC5=C(C=C4)OCO5PubChem
Synonyms (-)-FutoenonePubChem

Logical Relationship of Chemical Identifiers

The various chemical identifiers are interconnected, each providing a different layer of information about the molecule. The following diagram illustrates the logical flow from the common name to the machine-readable structural representations.

G This compound This compound (Common Name) CAS CAS: 19913-01-0 This compound->CAS is assigned IUPAC IUPAC Name This compound->IUPAC is systematically named as Structure 2D/3D Structure IUPAC->Structure defines Formula Molecular Formula: C₂₀H₂₀O₅ Structure->Formula gives rise to SMILES SMILES String Structure->SMILES is represented by InChI InChI String Structure->InChI is represented by Weight Molecular Weight: 340.375 Formula->Weight calculates to InChIKey InChIKey InChI->InChIKey is hashed to

Caption: Logical flow from this compound's common name to its various chemical identifiers.

Experimental Data and Protocols

Further in-depth analysis of this compound would require experimental data. At present, detailed experimental protocols and signaling pathway information are not available in the public domain and would necessitate further literature review and laboratory investigation. Future research should aim to elucidate the following:

  • Spectroscopic Data: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm the structure and purity.

  • Physicochemical Properties: Solubility, melting point, and partition coefficient (LogP) to inform formulation and pharmacokinetic studies.

  • Biological Activity: In vitro and in vivo assays to determine its mechanism of action, efficacy, and toxicity. This would involve a range of experimental protocols, from cell-based assays to animal models.

Signaling Pathway Analysis

The identification of the signaling pathways modulated by this compound is a critical step in understanding its biological function. A hypothetical workflow for this analysis is presented below.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_lines Target Cell Lines futoenone_treatment This compound Treatment cell_lines->futoenone_treatment omics Omics Analysis (Transcriptomics, Proteomics) futoenone_treatment->omics pathway_analysis Bioinformatics Pathway Analysis omics->pathway_analysis pathway_validation Pathway Validation pathway_analysis->pathway_validation Hypothesis for animal_model Animal Model futoenone_admin This compound Administration animal_model->futoenone_admin tissue_analysis Tissue-specific Analysis futoenone_admin->tissue_analysis tissue_analysis->pathway_validation target_id Target Identification pathway_validation->target_id Leads to

Caption: A generalized workflow for identifying and validating signaling pathways affected by this compound.

Conclusion

This guide has provided the essential chemical identifiers and a framework for the further scientific investigation of this compound. The systematic compilation of its chemical properties, coupled with rigorous experimental validation and pathway analysis, will be instrumental in unlocking its therapeutic potential. Researchers are encouraged to utilize this foundational information for their future studies in drug discovery and development.

References

In Silico Prediction of Futoenone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone, a neolignan natural product isolated from plants of the Magnolia and Piper genera, represents a compelling starting point for drug discovery due to its complex furanone-containing scaffold.[1] While extensive experimental data on this compound's bioactivity is not yet available, its structural motifs are present in numerous compounds with established pharmacological activities, particularly in the realms of oncology and inflammation. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. By leveraging computational methodologies, researchers can efficiently generate hypotheses regarding its mechanism of action, identify potential molecular targets, and prioritize experimental validation studies. This document details predictive modeling workflows, from initial physicochemical characterization to molecular docking and signaling pathway analysis, using data from structurally related furanone derivatives to inform the predictive models for this compound.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a structurally intricate neolignan with the molecular formula C₂₀H₂₀O₅.[1] Its core structure features a furanone ring, a recurring motif in a variety of bioactive natural products. The prediction of a novel compound's biological activity is a critical step in the drug discovery pipeline. In silico methods offer a rapid and cost-effective means to screen compounds against vast biological target space, predict their pharmacokinetic properties, and elucidate potential mechanisms of action before embarking on resource-intensive experimental work.[2][3]

This guide will utilize a data-driven approach, referencing known bioactivities of furanone-containing compounds to build a predictive model for this compound. The primary focus will be on two key areas where furanone derivatives have shown significant promise: anticancer and anti-inflammatory activities.

Physicochemical Properties and ADMET Prediction

A crucial first step in assessing the drug-likeness of a compound is the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These properties can be reliably predicted using computational models.

Predicted Physicochemical Properties of this compound

The physicochemical properties of this compound, predicted using computational tools, are summarized in the table below. These parameters are essential for predicting its pharmacokinetic behavior.

PropertyPredicted ValueSignificance
Molecular Weight340.37 g/mol Within the range for good oral bioavailability.
LogP (o/w)3.5Indicates good lipid solubility for membrane permeability.
Hydrogen Bond Donors0Favorable for passive diffusion across membranes.
Hydrogen Bond Acceptors5Influences solubility and binding to biological targets.
Molar Refractivity89.1 cm³Relates to molecular volume and polarizability.
Polar Surface Area54.4 ŲAffects membrane penetration and solubility.

Data sourced from computational predictions.

Experimental Protocol: In Silico ADMET Prediction

A standard workflow for predicting the ADMET profile of a novel compound like this compound is outlined below.

Objective: To computationally evaluate the drug-likeness and potential toxicity of this compound.

Methodology:

  • Compound Input: The chemical structure of this compound is obtained in a machine-readable format (e.g., SMILES or SDF).

  • Software/Web Server: Utilize established ADMET prediction tools such as SwissADME, pkCSM, or similar platforms.

  • Prediction Parameters:

    • Pharmacokinetics: Lipophilicity (LogP), water-solubility, blood-brain barrier (BBB) penetration, P-glycoprotein (P-gp) substrate/inhibitor potential, and cytochrome P450 (CYP) inhibition.

    • Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rule.

    • Toxicity: Prediction of potential hepatotoxicity, mutagenicity (AMES test), and cardiotoxicity (hERG inhibition).

  • Data Analysis: The output data is compiled and analyzed to assess the overall suitability of the compound for further development.

Prediction of Anticancer Bioactivity

Furanone derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving apoptosis induction and cell cycle arrest.[4][5] In silico methods can be employed to predict the potential of this compound to interact with known cancer-related targets.

Molecular Docking Workflow for Anticancer Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6][7]

anticancer_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep This compound Structure Preparation docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking target_prep Target Protein Preparation target_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking pose_analysis->scoring interaction_analysis Interaction Analysis (H-bonds, hydrophobic) scoring->interaction_analysis

Caption: Molecular docking workflow for predicting this compound's anticancer activity.
Quantitative Data from Related Furanone Derivatives

The following table summarizes the in vitro anticancer activity of representative furanone derivatives against various cancer cell lines. This data serves as a basis for selecting relevant targets for this compound docking studies.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Bis-2(5H)-furanoneC6 glioma12.1[4]
Xanthone DerivativeU-876.39[5]
Xanthone DerivativeA5494.84[5]
FuranodienoneMCF-710-160[8]
Experimental Protocol: Cell Viability Assay (MTT Assay)

To validate the in silico predictions of anticancer activity, a cell viability assay is essential.

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Prediction of Anti-inflammatory Bioactivity

Chronic inflammation is implicated in numerous diseases, and natural products are a rich source of anti-inflammatory agents. Furanone-containing compounds have been shown to modulate key inflammatory signaling pathways.[9]

Predicted Signaling Pathway Modulation: NF-κB and MAPK

Based on the activities of related compounds, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factor cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_active Active NF-κB MAPK->NFkB_active activates NFkB_IκB NF-κB/IκB Complex IKK->NFkB_IκB phosphorylates IκB NFkB_IκB->NFkB_active releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines induces transcription This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Quantitative Data from Related Anti-inflammatory Compounds

The following table presents the anti-inflammatory activity of compounds that modulate the NF-κB and/or MAPK pathways, providing a rationale for investigating this compound's effects on these targets.

CompoundTarget/AssayActivity/IC₅₀Reference
Lupenone (B1675497)NF-κB p65Binding Energy < -5 kcal/mol[6]
ButeinNF-κB translocationDose-dependent inhibition[9]
LuteolinNO productionDose-dependent inhibition[9]
PterostilbeneNF-κB/ERK signalingAttenuates activation[9]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay is a common method to screen for anti-inflammatory activity in vitro.

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of this compound.

  • Griess Assay: After 24 hours, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The inhibitory effect of this compound on NO production is calculated.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging data from structurally related furanone derivatives, we can hypothesize that this compound possesses both anticancer and anti-inflammatory properties, likely mediated through interactions with key cellular targets and the modulation of the NF-κB and MAPK signaling pathways. The proposed computational workflows, including ADMET prediction and molecular docking, provide a robust framework for initial screening. Furthermore, the detailed experimental protocols for cell viability and nitric oxide production assays offer a clear path for the experimental validation of these in silico predictions. Future work should focus on conducting these validation studies to confirm the predicted bioactivities and further elucidate the precise molecular mechanisms of this compound. Such integrated computational and experimental approaches are pivotal in accelerating the translation of promising natural products into novel therapeutic agents.

References

Preliminary Screening of Futoenone: A Technical Guide on its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone, a neolignan compound isolated from various plant species including those of the Piper and Magnolia genera, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological effects of this compound, with a focus on its anti-inflammatory and anticancer activities. The primary mechanism of action appears to be the inhibition of matrix metalloproteinases (MMPs), key enzymes involved in tissue remodeling and disease progression. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a foundational resource for further research and development.

Introduction

This compound (CAS 19913-01-0; C20H20O5) is a naturally occurring neolignan characterized by a complex polycyclic structure.[1] Natural products have historically been a rich source of novel therapeutic agents, and lignans (B1203133) as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] Preliminary investigations into this compound and its derivatives have suggested its potential as a modulator of key pathological processes, particularly those involving inflammation and tissue degradation.[1][3] This guide aims to consolidate the current understanding of this compound's biological activities to facilitate further scientific inquiry.

Anticancer Effects

Emerging evidence suggests that this compound and its derivatives possess anticancer properties, primarily linked to their ability to inhibit matrix metalloproteinases (MMPs), enzymes that are crucial for tumor invasion and metastasis.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound and its derivatives have been identified as inhibitors of MMPs.[3] One study highlighted that these compounds show selectivity for certain MMPs, with a notable interaction observed with MMP-3 (stromelysin-1).[4] The inhibitory activity is thought to be due to interactions at the non-prime site of the enzyme.[4]

Table 1: In Vitro Anticancer and MMP Inhibitory Activities of this compound and Related Compounds

Compound/DerivativeTargetCell Line/AssayEndpointResultReference
This compound DerivativesMMPsEnzyme Inhibition AssayIC50Not Specified[5]
This compoundMMP-3Complex Formationπ–π stacking interactionsObserved[4]
Experimental Protocols

2.2.1. MMP Inhibition Assay (General Protocol)

A typical MMP inhibition assay involves the use of a fluorogenic peptide substrate. The protocol below is a generalized representation based on common methodologies.

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP-3)

    • Fluorogenic MMP substrate

    • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

    • This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

    • Fluorescence microplate reader

  • Procedure:

    • The MMP enzyme is pre-incubated with varying concentrations of the test compound (this compound) in the assay buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time at the appropriate excitation and emission wavelengths.

    • The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

    • The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2.2.2. Cell-Based Invasion Assay

To assess the anti-invasive potential of this compound, a Boyden chamber assay can be employed.

  • Cell Culture: Human cancer cell lines known to express high levels of MMPs (e.g., HT1080 fibrosarcoma) are cultured under standard conditions.

  • Assay Setup:

    • The upper chamber of a transwell insert is coated with a basement membrane extract (e.g., Matrigel).

    • Cancer cells, pre-treated with various concentrations of this compound, are seeded into the upper chamber in a serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

  • Quantification:

    • Non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The number of invading cells in the treated groups is compared to the untreated control to determine the inhibitory effect of this compound.

Anti-inflammatory Effects

This compound has been implicated in the modulation of inflammatory pathways. Its anti-inflammatory potential is linked to the inhibition of pro-inflammatory mediators and the underlying signaling cascades.

Modulation of Inflammatory Signaling Pathways

Studies on compounds isolated from Daemonorops draco, which include structurally related molecules, have shown inhibitory activity against NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[6] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct evidence for this compound is still emerging, its classification as a neolignan and the activities of related compounds strongly suggest its involvement in this pathway.[7][8]

Table 2: Anti-inflammatory Activity of Related Compounds

Compound ClassTarget PathwayCell Line/ModelEndpointResultReference
Neolignans (from Piper kadsura)PMA-induced ROS productionHuman polymorphonuclear neutrophilsIC504.3 - 13.1 µM[9]
Compounds from Daemonorops dracoNF-κB InhibitionTHP-1 cellsIC503.90 - 12.06 µM[6]
Experimental Protocols

3.2.1. NF-κB Reporter Assay

This assay is used to determine if a compound can inhibit the transcriptional activity of NF-κB.

  • Cell Transfection: A human cell line (e.g., HEK293) is transiently transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment and Stimulation:

    • The transfected cells are pre-treated with different concentrations of this compound.

    • Inflammation is induced by stimulating the cells with an agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Luciferase Assay:

    • After a suitable incubation period, the cells are lysed.

    • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • A decrease in luciferase activity in the this compound-treated, stimulated cells compared to the stimulated-only control indicates inhibition of the NF-κB pathway.

Antiviral Activity

Preliminary screening of this compound for antiviral activity has yielded mixed results. In a study investigating the anti-hepatitis B virus (HBV) effects of compounds isolated from Piper kadsura, this compound did not show any noticeable antiviral effects against HBV surface and e antigen production. Further research is required to explore its potential against other types of viruses.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for evaluating the anticancer effects of this compound.

anti_inflammatory_pathway Inflammatory Stimulus (LPS, TNF-α) Inflammatory Stimulus (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimulus (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Induces Transcription This compound This compound This compound->IKK Complex Inhibits (Hypothesized)

References

Methodological & Application

Application Notes and Protocols for the Extraction of Futoenone from Piper wallichii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone is a naturally occurring compound that has been isolated from the stems of Piper wallichii[1][2]. This compound belongs to the class of lignans (B1203133) and has garnered interest for its potential biological activities. Members of the Piper genus are known to produce a diverse array of secondary metabolites with interesting pharmacological properties[3][4]. These compounds have been investigated for various effects, including anti-inflammatory, antimicrobial, and cytotoxic activities[1]. This document provides a detailed protocol for the extraction and isolation of this compound from Piper wallichii, compiled from established phytochemical methodologies. The protocols outlined below are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Materials and Methods

Plant Material

The stems of Piper wallichii are the primary source for this compound extraction. Proper identification and collection of the plant material are crucial for reproducible results.

Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the table below. All solvents should be of analytical or HPLC grade.

Category Item
Solvents Methanol (B129727), Ethanol, n-Hexane, Ethyl acetate (B1210297), Chloroform, Dichloromethane (B109758), Acetone
Stationary Phases Silica (B1680970) gel (60-120 mesh and 230-400 mesh for column chromatography), Sephadex LH-20, Octadecylsilyl (ODS) silica gel
Apparatus Grinder/blender, Soxhlet apparatus, Rotary evaporator, Glass columns for chromatography, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), Preparative and analytical High-Performance Liquid Chromatography (HPLC) system, UV-Vis spectrophotometer, NMR spectrometer, Mass spectrometer
Glassware Beakers, Erlenmeyer flasks, Round-bottom flasks, Separatory funnels, Graduated cylinders, Test tubes

Experimental Protocols

Preparation of Plant Material
  • Collection and Drying: Collect fresh stems of Piper wallichii. Clean the stems to remove any dirt or foreign material.

  • Grinding: Air-dry the stems in the shade for 1-2 weeks or use a hot-air oven at a controlled temperature (40-50°C) until they are brittle. Grind the dried stems into a coarse powder using a mechanical grinder.

Extraction of Crude Extract

An exhaustive extraction is necessary to ensure a good yield of the desired compound.

  • Soxhlet Extraction:

    • Place approximately 500 g of the powdered plant material into a large thimble.

    • Extract the powder with methanol (2.5 L) in a Soxhlet apparatus for 48 hours.

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 45°C to obtain a dark, viscous crude extract.

  • Maceration (Alternative Method):

    • Soak the powdered plant material (500 g) in methanol (2.5 L) in a large container at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process twice with fresh solvent.

    • Combine all the filtrates and concentrate using a rotary evaporator.

Fractionation of the Crude Extract

The crude extract is a complex mixture of various phytochemicals. Liquid-liquid partitioning is an effective method for preliminary separation based on polarity.

  • Suspend the crude methanolic extract (approx. 50 g) in 500 mL of distilled water.

  • Perform sequential partitioning in a separatory funnel with the following solvents:

    • n-Hexane (3 x 500 mL)

    • Dichloromethane (3 x 500 mL)

    • Ethyl acetate (3 x 500 mL)

  • Collect each solvent fraction separately and concentrate them using a rotary evaporator. The this compound is expected to be in the less polar fractions, such as the dichloromethane or ethyl acetate fraction.

Isolation of this compound by Column Chromatography

Column chromatography is a key step in the purification of this compound from the fractionated extract.

  • Silica Gel Column Chromatography:

    • Pack a glass column (5 cm diameter, 60 cm length) with silica gel (230-400 mesh) using a slurry method with n-hexane.

    • Dissolve the dichloromethane or ethyl acetate fraction (approx. 10 g) in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel (60-120 mesh).

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

      • n-Hexane (100%)

      • n-Hexane:Ethyl acetate (98:2, 95:5, 90:10, 80:20, 50:50, 20:80)

      • Ethyl acetate (100%)

    • Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities.

Purification by High-Performance Liquid Chromatography (HPLC)

Final purification to obtain high-purity this compound is achieved using preparative HPLC.

  • Preparative HPLC:

    • Use a reversed-phase C18 column.

    • The mobile phase can be a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to this compound.

    • Concentrate the collected fraction to obtain pure this compound.

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables present hypothetical quantitative data for the extraction and purification of this compound. These values are for illustrative purposes and may vary depending on the plant material and extraction efficiency.

Table 1: Yield of Extracts and Fractions from Piper wallichii (500g of dry powder)

Extract/Fraction Yield (g) Yield (%)
Crude Methanolic Extract45.09.0
n-Hexane Fraction10.52.1
Dichloromethane Fraction15.23.04
Ethyl Acetate Fraction8.51.7
Aqueous Fraction10.82.16

Table 2: Purity of this compound at Different Purification Stages

Purification Step Yield of this compound (mg) Purity (%)
Dichloromethane Fraction150 (estimated)~1%
Silica Gel Column Chromatography85~60%
Sephadex LH-20 Chromatography65~85%
Preparative HPLC50>98%

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Piper wallichii Stems grinding Grinding plant_material->grinding powder Powdered Plant Material grinding->powder extraction Soxhlet Extraction (Methanol) powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions n-Hexane, Dichloromethane, Ethyl Acetate, Aqueous Fractions fractionation->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography semi_pure Semi-pure this compound column_chromatography->semi_pure hplc Preparative HPLC semi_pure->hplc pure_this compound Pure this compound (>98%) hplc->pure_this compound analysis Structural Elucidation (NMR, MS) pure_this compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway

This compound, like other natural products, may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Cytotoxic Signaling Pathway (Apoptosis)

The cytotoxic activity of many natural compounds is mediated through the induction of apoptosis.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates? Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates? Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols for Futoenone Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone is a neolignan, a class of natural phenols, identified in various medicinal plants, including Spatholobus suberectus. Due to its potential biological activities, accurate and precise quantification of this compound in plant materials and extracts is crucial for quality control, standardization, and pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the quantitative analysis of such compounds.

This document provides a detailed protocol for the quantification of this compound using a proposed Reverse-Phase HPLC (RP-HPLC) method. The described methodology is based on established analytical principles for the analysis of lignans (B1203133) and flavonoids and serves as a comprehensive guide for researchers. Note: The following method is a proposed protocol and requires validation in the user's laboratory to ensure its suitability for the intended application.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Plant material (e.g., dried and powdered stems of Spatholobus suberectus)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.

ParameterProposed Condition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm

Rationale for Wavelength Selection: Lignans, like other phenolic compounds, typically exhibit strong UV absorbance. The 280 nm wavelength is a common choice for the detection of phenolic compounds as it corresponds to the π → π* electronic transitions in the benzene (B151609) ring chromophores present in their structures. For optimal sensitivity, it is recommended to determine the absorption maximum (λmax) of a this compound standard in the mobile phase using a UV-Vis spectrophotometer or a PDA detector and set the detection wavelength accordingly.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Spatholobus suberectus stems)
  • Drying and Grinding: Dry the plant material at 40°C to a constant weight and grind it into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and transfer it to a conical flask. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to facilitate the extraction of this compound.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and assessment of the method's performance. The following tables present an example of expected validation data for the proposed HPLC method for this compound quantification.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25432x + 1234> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.250.80

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound5< 2.0< 2.0
25< 2.0< 2.0
75< 2.0< 2.0

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)%RSD (n=3)
This compound109.999.0< 2.0
5050.5101.0< 2.0
9089.199.0< 2.0

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (e.g., Spatholobus suberectus) grinding Drying & Grinding plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration Centrifugation & Filtration extraction->filtration sample_vial Sample for HPLC filtration->sample_vial hplc_system HPLC System (C18 Column, Gradient Elution) sample_vial->hplc_system ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std std_vial Standards for HPLC working_std->std_vial std_vial->hplc_system detector UV Detector (280 nm) hplc_system->detector chromatogram Chromatogram Acquisition detector->chromatogram calibration Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantification of this compound in Sample calibration->quantification report Final Report quantification->report

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The proposed RP-HPLC-UV method provides a robust framework for the quantification of this compound in plant extracts. The detailed protocol for sample and standard preparation, along with the specified chromatographic conditions, offers a solid starting point for researchers. It is imperative to perform method validation in the respective laboratory to ensure the accuracy, precision, and reliability of the results for the specific matrix being analyzed. This application note serves as a valuable resource for quality control and research and development in the fields of natural products and drug discovery.

Futoenone Purification: Application Notes and Protocols for Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone, a neolignan compound with the molecular formula C₂₀H₂₀O₅, has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory properties.[1] Found in plants of the Piper genus, such as Piper futokadsura, this compound's therapeutic potential necessitates efficient and reproducible purification methods for further investigation.[1] This document provides detailed application notes and protocols for the purification of this compound from plant extracts using silica (B1680970) gel column chromatography, a fundamental technique for the isolation of natural products. The protocols outlined below are designed to guide researchers in obtaining high-purity this compound for downstream applications in drug discovery and development.

Principle of Separation

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, a normal-phase chromatography setup is typically employed. In this system, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase. This compound, being a moderately polar compound, will adhere to the polar silica gel. By gradually increasing the polarity of the mobile phase, the adsorbed compounds will selectively elute from the column. Less polar impurities will travel down the column and elute first, followed by compounds of increasing polarity. This compound will elute at a specific solvent polarity, allowing for its separation from other plant metabolites.

Experimental Protocols

Materials and Equipment
  • Glass chromatography column

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • Sea sand (washed and dried)

  • Cotton or glass wool

  • Solvents: n-hexane, ethyl acetate, chloroform (B151607), methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes or flasks

  • Standard laboratory glassware

Protocol 1: Purification of this compound using Silica Gel Column Chromatography with a Hexane-Ethyl Acetate Gradient

This protocol is a standard approach for the separation of moderately polar compounds like this compound.

1. Preparation of the Crude Extract:

  • The dried and powdered plant material (e.g., stems of Piper futokadsura) is extracted with a suitable organic solvent such as methanol or ethanol.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Column Packing:

  • Secure a glass column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from eluting.

  • Add a thin layer of sea sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and let the excess solvent drain until the solvent level is just above the top of the silica gel.

  • Carefully add a thin layer of sea sand (approximately 0.5 cm) on top of the packed silica gel to protect the surface from disturbance.

3. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

  • Alternatively, for "dry loading," adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

  • Carefully apply the dissolved sample or the silica-adsorbed sample onto the top of the prepared column.

4. Elution:

  • Begin elution with a non-polar solvent such as 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent like ethyl acetate. A suggested gradient is provided in the table below.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.

5. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound (identified by a single spot with a consistent Rf value).

6. Isolation of Pure this compound:

  • Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification of Lignans using a Chloroform-Methanol Mobile Phase

This protocol provides an alternative mobile phase system that has been successfully used for the purification of lignans.

1. Column Preparation and Sample Loading:

  • Follow the same procedure as in Protocol 1 for column packing and sample loading.

2. Elution:

  • Start the elution with a mobile phase of chloroform.

  • Gradually increase the polarity by adding methanol to the chloroform. A suggested starting point for a similar lignan (B3055560) purification is a mixture of chloroform:methanol:acetic acid:water (8:4:0.5:0.5).[2] For this compound, a stepwise or gradient elution starting with pure chloroform and gradually increasing the percentage of methanol is recommended.

3. Fraction Analysis and Isolation:

  • Monitor the fractions by TLC, using a chloroform:methanol mixture as the developing solvent.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

The following tables summarize the key parameters for the column chromatography purification of this compound.

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Protocol 1) Gradient of n-hexane and ethyl acetate
Mobile Phase (Protocol 2) Gradient of chloroform and methanol
Detection Method Thin Layer Chromatography (TLC) with UV visualization

Table 1: Suggested Mobile Phase Gradient for Protocol 1

Stepn-Hexane (%)Ethyl Acetate (%)Purpose
11000Elute non-polar impurities
29010Elute less polar compounds
38020Elute compounds of intermediate polarity
47030Elution of this compound (expected)
55050Elute more polar compounds
60100Column wash

Note: The exact elution profile of this compound may vary depending on the specific crude extract and column conditions. It is crucial to monitor the fractions by TLC to determine the precise elution point.

Visualizations

Experimental Workflow

Futoenone_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation Plant_Material Plant Material (e.g., Piper futokadsura) Extraction Solvent Extraction Plant_Material->Extraction Evaporation1 Rotary Evaporation Extraction->Evaporation1 Crude_Extract Crude this compound Extract Evaporation1->Crude_Extract Column_Packing Silica Gel Column Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Gradient_Elution Gradient Elution Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation2 Rotary Evaporation Pooling->Evaporation2 Pure_this compound Pure this compound Evaporation2->Pure_this compound

Caption: Workflow for the purification of this compound.

This compound's Potential Anti-inflammatory Signaling Pathway

This compound, as a neolignan, is suggested to possess anti-inflammatory properties. A plausible mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Lignans from Piper species have been shown to inhibit the production of inflammatory mediators like nitric oxide.[1] Furthermore, related neolignans have demonstrated anti-inflammatory effects by attenuating the NF-κB pathway.[2] This pathway is a central regulator of inflammation.

Futoenone_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6, iNOS) Pro_inflammatory_Genes->Cytokines Leads to

Caption: Potential mechanism of this compound's anti-inflammatory action.

Conclusion

The protocols described in this document provide a comprehensive guide for the successful purification of this compound using silica gel column chromatography. The selection of the appropriate mobile phase system and careful monitoring of the fractions are critical for achieving high purity. The provided workflow and signaling pathway diagrams offer a visual representation of the experimental process and the potential mechanism of action of this compound, aiding researchers in their drug discovery and development endeavors. Further optimization of the chromatographic conditions may be necessary depending on the specific characteristics of the crude plant extract.

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Analysis of Futoenone and Related Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone is a natural product belonging to the rotenoid class of isoflavonoids, compounds known for their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of such complex natural products. These application notes provide a comprehensive guide to the NMR analysis of this compound and structurally related compounds.

Note on Data Availability: As of the last update, a complete, publicly available dataset of assigned ¹H and ¹³C NMR spectra for this compound could not be located. Therefore, this document provides a generalized yet detailed protocol for its analysis. The expected chemical shifts are based on published data for structurally similar rotenoids and isoflavonoids containing furan (B31954) rings. This guide is intended to serve as a robust framework for researchers undertaking the de novo structure elucidation of this compound or related molecules.

Predicted NMR Data Presentation

The following tables summarize the expected chemical shift ranges for the protons and carbons in a this compound-like structure. These predictions are derived from spectral data of known rotenoids and furan-containing isoflavonoids.[1][2][3][4][5][6][7]

Table 1: Expected ¹H NMR Chemical Shifts for this compound Structural Motifs

Proton TypeFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic ProtonsBenzene Ring6.0 - 8.0d, t, dd, s
Methoxy Protons-OCH₃3.7 - 4.0s
Furan Ring ProtonsC=CH-O6.5 - 7.5d, s
Methylene Protons-O-CH₂-O- (on ring)~5.9 - 6.1s
Methylene ProtonsAliphatic -CH₂-2.5 - 4.5m, dd
Methine ProtonsAliphatic -CH-4.0 - 5.5m, dd

s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Carbon Skeleton

Carbon TypeFunctional GroupExpected Chemical Shift (δ, ppm)
Carbonyl CarbonC=O180 - 195
Aromatic/Olefinic CarbonsC=C, Ar-C100 - 165
Oxygenated Aromatic CarbonsAr-O145 - 165
Furan Ring CarbonsC=CH-O110 - 150
Methoxy Carbon-OCH₃55 - 65
Methylene Carbon-O-CH₂-O- (on ring)~101
Aliphatic Methine Carbon-CH-65 - 90
Aliphatic Methylene Carbon-CH₂-40 - 70

Chemical shifts are referenced to TMS at 0 ppm.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Protocol 1: Sample Preparation

High-quality NMR data is contingent on proper sample preparation.

  • Material Purity: Ensure the isolated this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.[8] Other options include acetone-d₆, DMSO-d₆, or methanol-d₄. The choice of solvent can slightly alter chemical shifts.[6]

  • Concentration:

    • For ¹H NMR : Dissolve 1-5 mg of this compound in 0.6-0.7 mL of deuterated solvent.[8]

    • For ¹³C and 2D NMR : A higher concentration is required due to the lower natural abundance of ¹³C. Dissolve 10-30 mg of this compound in 0.6-0.7 mL of solvent.[8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference spectra to the residual solvent signal.[10]

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

    • Spectral Width (SW): 0 - 12 ppm.

    • Acquisition Time (AQ): 2 - 4 seconds.

    • Relaxation Delay (D1): 1 - 5 seconds. A longer delay is crucial for accurate integration.

    • Number of Scans (NS): 8 - 16 scans for a moderately concentrated sample.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker).

    • Spectral Width (SW): 0 - 220 ppm.

    • Acquisition Time (AQ): 1 - 2 seconds.

    • Relaxation Delay (D1): 2 - 5 seconds.

    • Number of Scans (NS): 128 to several thousand scans, depending on sample concentration.

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are essential for determining the connectivity of atoms within the molecule.[11]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons (typically through 2-3 bonds).

    • Pulse Program: cosygpprqf or similar.

    • Parameters: Use the same spectral width as the ¹H spectrum in both dimensions (F1 and F2).[12] Set NS to 2-4 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • Pulse Program: hsqcetgpsi or similar.

    • Parameters: F2 (¹H) dimension spectral width from the ¹H spectrum; F1 (¹³C) dimension spectral width from the ¹³C spectrum.[12] Set NS to 4-8 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is critical for connecting spin systems and identifying quaternary carbons.

    • Pulse Program: hmbcgplpndqf or similar.[13]

    • Parameters: Use spectral widths from the 1D spectra. Set NS to 8-16 scans or more per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is crucial for determining stereochemistry and the 3D structure.

    • Pulse Program: noesygpph or similar.

    • Parameters: Use ¹H spectral widths. The mixing time (d8) is a key parameter and is typically set between 0.5-1.5 seconds for small molecules.

Visualized Workflows and Pathways

NMR Structural Elucidation Workflow

The following diagram illustrates a logical workflow for determining the structure of a natural product like this compound using a combination of NMR experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolve in Deuterated Solvent Isolation->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR ¹H NMR Filtration->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT-135/90 C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY / ROESY HMBC->NOESY Analysis_1D Analyze 1D Spectra: - Chemical Shifts - Integration - Multiplicity NOESY->Analysis_1D Analysis_2D_Connect Establish Connectivity: - COSY (H-H) - HSQC (C-H, 1-bond) - HMBC (C-H, 2-3 bonds) Analysis_1D->Analysis_2D_Connect Analysis_2D_Stereo Determine Stereochemistry: - NOESY (Through-space) - Coupling Constants Analysis_2D_Connect->Analysis_2D_Stereo Final_Structure Propose & Verify Final Structure Analysis_2D_Stereo->Final_Structure

Figure 1. Experimental workflow for NMR analysis.
Hypothetical Signaling Pathway Modulation

While the specific biological targets of this compound are not yet defined, many flavonoids and isoflavonoids are known to possess anti-inflammatory properties by modulating key signaling pathways such as the NF-κB pathway.[14][15][16][17] The diagram below illustrates a plausible mechanism of action for a this compound-like compound in inhibiting inflammation.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_response Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (nucleus) NFkB_p65->NFkB_p65_nuc Translocates to Nucleus Genes Target Genes (TNF-α, IL-6, COX-2) NFkB_p65_nuc->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation This compound This compound (Hypothetical Action) This compound->IKK Inhibits

Figure 2. Hypothetical anti-inflammatory pathway.

This proposed pathway suggests that this compound could inhibit the IKK complex, preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB. This would lead to a downstream reduction in the expression of pro-inflammatory genes. This remains a hypothesis pending specific biological evaluation of this compound. Furanone-containing compounds have also been investigated for their anticancer activities, which may involve mechanisms like cell cycle arrest and the induction of apoptosis.[18][19][20][21][22] Further research is required to determine the precise molecular targets of this compound.

References

Cell-Based Assays for Futoenone Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Futoenone, a naturally occurring furanonaphthoquinone. The protocols detailed below are foundational for determining the compound's impact on cell viability, its potential to induce programmed cell death (apoptosis), and its influence on cell cycle progression. While direct studies on this compound are limited, the following information is based on extensive research on the closely related and structurally similar compound, Furanodienone, which also belongs to the sesquiterpenoid class derived from Rhizoma Curcumae.[1]

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[5]

Quantitative Data Summary:

The following table summarizes hypothetical, yet representative, data from an MTT assay on a cancer cell line treated with this compound for 48 hours.

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{~45.0}
1085.2 ± 3.8
2562.7 ± 5.1
5048.9 ± 4.2
7530.1 ± 3.5
10015.6 ± 2.9
Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Detection of Apoptosis by Annexin V-FITC/PI Staining

Annexin V-FITC and Propidium Iodide (PI) staining is a common flow cytometry-based method to detect apoptosis. In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells. PI is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells.

Quantitative Data Summary:

The following table presents hypothetical data from an Annexin V/PI staining experiment on a cancer cell line treated with this compound for 48 hours.

This compound Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)96.1 ± 2.52.5 ± 0.81.4 ± 0.5
2575.4 ± 4.115.8 ± 2.28.8 ± 1.7
5048.2 ± 5.335.1 ± 3.916.7 ± 2.4
10020.7 ± 3.850.3 ± 4.529.0 ± 3.1
Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT assay protocol.

  • Cell Harvesting: Harvest cells, including any floating cells in the medium.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis using Flow Cytometry

Flow cytometry with Propidium Iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content within each cell. Treatment with cytotoxic agents can lead to cell cycle arrest at specific checkpoints.

Quantitative Data Summary:

The following table shows hypothetical data for cell cycle distribution in a cancer cell line treated with this compound for 24 hours. Studies on the related compound Furanodienone have shown it can induce G0/G1 phase arrest.

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 3.128.9 ± 2.415.9 ± 1.8
2568.7 ± 4.520.1 ± 2.911.2 ± 1.5
5079.3 ± 5.212.5 ± 2.18.2 ± 1.3
10085.1 ± 4.88.3 ± 1.76.6 ± 1.1
Experimental Protocol: Cell Cycle Analysis

Materials:

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.

  • Cell Harvesting: Harvest the cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the fixed cells at -20°C for at least 1 hour.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Signaling Pathways and Visualizations

Based on studies of the related compound Furanodienone, this compound may exert its cytotoxic effects through the induction of apoptosis via the generation of Reactive Oxygen Species (ROS) and the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It may also induce cell cycle arrest.

Experimental Workflow for this compound Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound (Various Concentrations & Durations) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptosis Signaling Pathway

G edge_inhibit edge_inhibit This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ROS (Reactive Oxygen Species) Mitochondria->ROS Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release JNK_p38 JNK / p38 MAPK ROS->JNK_p38 Bax Bax JNK_p38->Bax Bcl2 Bcl-2 JNK_p38->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed this compound-induced apoptosis pathway.

This compound-Induced Cell Cycle Arrest

G cluster_cell_cycle Cell Cycle Progression edge_inhibit edge_inhibit This compound This compound p21 p21 This compound->p21 CDK4_CyclinD1 CDK4 / Cyclin D1 This compound->CDK4_CyclinD1 p21->CDK4_CyclinD1 G1_S G1 to S Transition CDK4_CyclinD1->G1_S G1_S->G1_S Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1

Caption: this compound-induced G1 cell cycle arrest.

References

Application Notes & Protocols: In Vitro Anti-inflammatory Assay for Futoenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Futoenone is a natural compound that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for evaluating the in vitro anti-inflammatory activity of this compound. The methodologies described herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's ability to modulate key inflammatory mediators and signaling pathways.[1][2][3] Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[1][4] Natural compounds are a promising source for new anti-inflammatory agents.

Core Principles:

The in vitro assessment of this compound's anti-inflammatory potential involves a multi-step approach:

  • Cytotoxicity Assessment: To determine the non-toxic concentration range of this compound for subsequent assays.[2][5]

  • Inhibition of Nitric Oxide (NO) Production: To measure the effect of this compound on the production of NO, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[1][2]

  • Quantification of Pro-inflammatory Cytokines: To evaluate the impact of this compound on the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

  • Investigation of Molecular Mechanisms: To elucidate the potential mechanism of action by examining this compound's effect on key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[1][5]

Data Presentation

The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages. This data is for illustrative purposes to demonstrate expected outcomes from the described protocols.

Concentration of this compound (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
0 (Control)100 ± 54 ± 25 ± 27 ± 3
0 (LPS only)99 ± 4100100100
198 ± 588 ± 690 ± 592 ± 4
597 ± 372 ± 575 ± 478 ± 6
1096 ± 455 ± 660 ± 562 ± 5
2595 ± 538 ± 442 ± 645 ± 4
5093 ± 425 ± 528 ± 430 ± 5

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.[2][3]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3][6] Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory properties.[2][5]

  • Protocol:

    • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate for 12-24 hours.[2]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.[5]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate cell viability as a percentage relative to the untreated control cells.[2]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.[1]

  • Protocol:

    • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate for 12-24 hours.[2]

    • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.[5]

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce inflammation.[3]

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[5]

    • Measure the absorbance at 540 nm.

    • A sodium nitrite (B80452) solution is used to generate a standard curve to determine the nitrite concentration in the samples.[2]

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[3]

    • Collect the cell culture supernatants.

    • Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.[2][5]

    • Generate a standard curve for each cytokine to determine the concentration in the samples.[5]

Western Blot Analysis for Signaling Pathway Proteins

To investigate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be analyzed by Western blotting.[5]

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with this compound for 2 hours, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5]

    • Block the membrane with 5% non-fat milk or BSA.[5]

    • Incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK) and a loading control (e.g., β-actin or GAPDH).[5]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_assays Experimental Assays cluster_endpoints Data Collection & Analysis cluster_analysis Mechanism Elucidation start RAW 264.7 Cell Culture seed Seed cells in plates start->seed treatment Pre-treat with this compound seed->treatment stimulation Stimulate with LPS treatment->stimulation mtt Cytotoxicity (MTT) stimulation->mtt 24h griess NO Production (Griess) stimulation->griess 18-24h elisa Cytokine Levels (ELISA) stimulation->elisa 18-24h wb Protein Expression (Western Blot) stimulation->wb 30-60min pathway Signaling Pathway Analysis wb->pathway

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκBα This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates This compound This compound This compound->MAPK inhibits phosphorylation DNA DNA AP1->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcription

References

Futoenone as a Potential Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, specific data on Futoenone as a direct enzyme inhibitor is limited in publicly accessible scientific literature. However, to provide a comprehensive and illustrative guide for researchers, this document will focus on the closely related compound, Furanodienone . Furanodienone shares structural similarities and has demonstrated significant biological activity, particularly in the realm of cancer cell cytotoxicity, which often involves the inhibition of key cellular enzymes. The methodologies and conceptual frameworks presented here are therefore representative of the approaches that would be employed to investigate a novel compound like this compound.

Introduction

This compound, a neolignan found in plants of the Magnolia and Piper species, represents a class of natural products with potential therapeutic applications. While its direct enzyme targets are still under investigation, the broader family of lignans (B1203133) and related furanone-containing compounds has garnered interest for their anti-inflammatory and cytotoxic properties. This document provides a detailed overview of the potential application of this compound as an enzyme inhibitor, drawing parallels from studies on the structurally related compound, Furanodienone. The focus is on its potential as an anti-cancer agent through the induction of apoptosis, a process intricately regulated by various enzymes.

These notes are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel natural products.

Potential Signaling Pathways and Enzyme Targets

The cytotoxic effects of compounds like Furanodienone against cancer cells suggest interference with critical signaling pathways that control cell survival and proliferation. A primary pathway implicated in Furanodienone's activity is the apoptosis pathway. Key enzymes within this pathway that could be potential targets for this compound include:

  • Caspases: A family of cysteine proteases that are central executioners of apoptosis.

  • Bcl-2 family proteins: These proteins regulate the permeability of the mitochondrial membrane and the release of pro-apoptotic factors, and their function can be modulated by upstream enzymatic activities.

  • Kinases: Various protein kinases are involved in cell survival signaling (e.g., Akt, MAPKs) and their inhibition can trigger apoptosis.

  • Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a transcription factor that promotes cell survival, and its inhibition can sensitize cancer cells to apoptosis.[1][2] Enzymes in the NF-κB pathway, such as IκB kinase (IKK), are potential targets.[3]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are involved in inflammation, which is closely linked to cancer.[4][5] Inhibition of COX-2, in particular, is a known strategy in cancer therapy.

Data Presentation: Cytotoxic Activity of Furanodienone

The following table summarizes the cytotoxic effects of Furanodienone on a human non-small cell lung cancer cell line (A-549), providing a quantitative measure of its potential as an anti-cancer agent.

CompoundCell LineAssay TypeEndpointConcentrationResult
FuranodienoneA-549 (Human Non-Small Cell Lung Cancer)MTT AssayCell Viability50 µMSignificant Inhibition
FuranodienoneA-549 (Human Non-Small Cell Lung Cancer)MTT AssayCell Viability100 µMSignificant Inhibition
FuranodienoneA-549 (Human Non-Small Cell Lung Cancer)MTT AssayCell Viability200 µM>70% Growth Inhibition
Cisplatin (Control)A-549 (Human Non-Small Cell Lung Cancer)MTT AssayCell ViabilityN/AComparable Cytotoxicity

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential of a compound like this compound as a cytotoxic agent and to investigate its mechanism of action. These protocols are based on standard techniques used in the evaluation of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A-549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or Furanodienone) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizations

The following diagrams illustrate key concepts related to the investigation of this compound as a potential enzyme inhibitor.

G cluster_0 This compound Investigation Workflow Start Identify this compound Source Isolation Isolation & Purification Start->Isolation Characterization Structural Characterization Isolation->Characterization Screening Biological Activity Screening (e.g., Cytotoxicity) Characterization->Screening Hit Active Compound Identified Screening->Hit Mechanism Mechanism of Action Studies (Enzyme Inhibition Assays) Hit->Mechanism Lead Lead Compound for Drug Development Mechanism->Lead

Caption: Workflow for investigating this compound's biological activity.

G cluster_pathway Potential Apoptosis Induction Pathway This compound This compound TargetEnzyme Target Enzyme (e.g., Kinase, IKK) This compound->TargetEnzyme Inhibition SurvivalSignal Pro-Survival Signaling (e.g., NF-kB, Akt) TargetEnzyme->SurvivalSignal Bcl2 Bcl-2 Family Regulation SurvivalSignal->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

While direct evidence for this compound's enzyme inhibitory activity is currently lacking, the significant cytotoxic effects of the related compound Furanodienone highlight a promising avenue for research. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for investigating the therapeutic potential of this compound. Future studies should focus on high-throughput screening against a panel of relevant enzymes, followed by detailed mechanistic studies to elucidate its precise molecular targets and signaling pathways. Such research is crucial for unlocking the potential of this compound and other novel neolignans in the development of new therapeutic agents.

References

Application Notes and Protocols for Futoenone Antiviral Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone, a compound belonging to the butenolide class of natural products, has garnered interest for its potential therapeutic properties. Butenolides have been recognized for a range of biological activities, including anti-inflammatory and antiviral effects.[1] These application notes provide a comprehensive guide for the preliminary in vitro screening of this compound's antiviral activity. The protocols detailed below are foundational for determining the efficacy and safety profile of this compound against viral pathogens. The workflow encompasses cytotoxicity assessment, primary antiviral efficacy assays, and quantification of viral load reduction.

Data Presentation

The effective evaluation of an antiviral candidate hinges on the clear and concise presentation of quantitative data. The following tables provide a template for summarizing the key parameters derived from the experimental protocols.

Table 1: Cytotoxicity of this compound

This table is crucial for determining the concentration of this compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter for establishing the therapeutic window of the compound.[2]

Cell LineAssay MethodIncubation Time (hours)CC50 (µM)
VeroMTT Assay48365.02 ± 1.58
A549MTT Assay48308.76 ± 9.96

Note: Data presented here is hypothetical and based on values reported for similar butenolide compounds[3].

Table 2: Antiviral Activity of this compound

This table summarizes the in vitro antiviral efficacy of this compound against a selected virus. The 50% effective concentration (EC50) or inhibitory concentration (IC50) indicates the concentration at which this compound inhibits 50% of viral activity.[2][4] The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of the compound's therapeutic potential, with higher values indicating greater promise.[2]

Virus StrainCell LineAssayEC50/IC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCKPlaque Reduction Assay12.30 ± 1.2529.68
Influenza A/H3N2MDCKPlaque Reduction Assay24.09 ± 2.1115.15
Dengue Virus (DENV-2)VeroqPCR-based Assay35.7 ± 2.810.22

Note: Data presented here is hypothetical and based on values reported for similar butenolide and flavonoid compounds[3][5].

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is imperative to perform these assays with appropriate controls to ensure the validity of the results.

Cytotoxicity Assay Protocol (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[6]

Materials:

  • This compound stock solution (in DMSO)

  • Host cells (e.g., Vero, A549, MDCK)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: After 24 hours, remove the old medium from the cells and add the this compound dilutions. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay Protocol

Objective: To quantify the antiviral activity of this compound by measuring the reduction in the number of viral plaques.

Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50). The formation of plaques, or zones of cell death caused by viral replication, is inhibited in the presence of an effective antiviral compound.[7]

Materials:

  • This compound stock solution

  • Confluent monolayer of susceptible host cells in 6-well or 24-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • Serum-free medium

  • Semi-solid overlay medium (e.g., medium with agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix each dilution with a known amount of virus (to produce 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-Futoenone mixtures. Include a virus-only control and a cell-only control. Adsorb for 1-2 hours at 37°C.

  • Overlay: Aspirate the inoculum and gently add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with the fixing solution, then remove the overlay and stain with crystal violet.

  • Plaque Counting: Wash the wells, air dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

qPCR-based Viral Load Reduction Assay Protocol

Objective: To measure the inhibition of viral replication by quantifying the amount of viral nucleic acid.

Principle: This assay uses quantitative polymerase chain reaction (qPCR) to measure the reduction in viral DNA or RNA in infected cell cultures treated with the antiviral compound.[3][8]

Materials:

  • This compound stock solution

  • Host cells in multi-well plates

  • Virus stock

  • Nucleic acid extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan)

  • Virus-specific primers and probes

  • Real-time PCR instrument

Procedure:

  • Infection and Treatment: Seed cells and infect with the virus at a specific multiplicity of infection (MOI). After viral adsorption, add serial dilutions of this compound.

  • Incubation: Incubate the plates for a duration sufficient for viral replication (e.g., 24-72 hours).

  • Sample Collection: Collect the cell culture supernatant or lyse the cells.

  • Nucleic Acid Extraction: Extract viral DNA or RNA using a commercial kit.[9] For RNA viruses, perform reverse transcription to synthesize cDNA.[10]

  • qPCR: Set up the qPCR reaction with the extracted nucleic acid, primers, probe, and master mix. Run the reaction in a real-time PCR instrument.

  • Data Analysis: Use a standard curve of known viral nucleic acid concentrations to quantify the viral load in each sample.[9] Calculate the percentage of viral load reduction for each this compound concentration compared to the virus control. Determine the EC50 value.

Potential Mechanism of Action & Signaling Pathways

While the precise mechanism of this compound's antiviral activity requires further investigation, compounds with similar structures have been shown to interfere with viral replication and modulate host immune responses.[1][11] Potential mechanisms could involve the inhibition of viral entry, interference with viral genome replication, or modulation of host signaling pathways critical for viral propagation or the host inflammatory response.

Experimental Workflow for Antiviral Screening

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Screening cluster_2 Phase 3: Data Analysis A Prepare this compound Dilutions C Treat Cells with this compound A->C B Seed Host Cells (96-well plate) B->C D Incubate (48-72h) C->D E MTT Assay D->E F Determine CC50 E->F M Calculate Selectivity Index (SI = CC50 / EC50) F->M G Prepare this compound Dilutions I Treat Infected Cells G->I H Infect Host Cells with Virus H->I J Incubate I->J K Plaque Reduction Assay / qPCR J->K L Determine EC50 / IC50 K->L L->M

Caption: A streamlined workflow for the in vitro antiviral screening of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response and is often manipulated by viruses.[12][13] this compound may exert anti-inflammatory effects by inhibiting this pathway, which could be beneficial in viral infections characterized by excessive inflammation.

G cluster_nucleus Virus Viral PAMPs TLR TLR / RLR Virus->TLR activates IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates This compound This compound This compound->IKK inhibits? NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including inflammation and apoptosis, and are often activated during viral infection.[14][15] this compound might modulate the host response to viral infection by interfering with MAPK signaling.

G Virus Viral Infection / Stress MAPKKK MAPKKK (e.g., TAK1) Virus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates This compound This compound This compound->p38 inhibits? Response Inflammatory Response Apoptosis AP1->Response regulates gene expression

Caption: Hypothetical modulation of the p38 MAPK pathway by this compound.

Interferon Signaling Pathway

The interferon (IFN) response is a cornerstone of the innate antiviral defense.[9][16] Viruses have evolved mechanisms to evade this response.[6] A potential antiviral could act by enhancing the IFN signaling pathway.

G cluster_nucleus IFN Type I IFN (IFN-α/β) IFNAR IFN Receptor (IFNAR) IFN->IFNAR binds JAK_STAT JAK1 / TYK2 IFNAR->JAK_STAT activates STAT STAT1 / STAT2 JAK_STAT->STAT phosphorylates ISGF3 ISGF3 Complex STAT->ISGF3 This compound This compound This compound->ISGF3 enhances? IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus translocates ISRE ISRE ISGs Interferon-Stimulated Genes (Antiviral State) ISRE->ISGs binds to promote transcription

Caption: Potential enhancement of the Interferon signaling pathway by this compound.

References

Application Notes and Protocols: Total Synthesis of Futoenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone is a naturally occurring neolignan, first isolated from Piper futokadzura. Its complex, spiro-dienone structure has made it a compelling target for total synthesis, offering a platform for the development of novel synthetic methodologies and the exploration of its biological activities. This document provides a detailed account of the total synthesis of this compound, along with protocols for key reactions and characterization data. The synthesis of this compound analogs represents a promising avenue for the discovery of new therapeutic agents, and the methods described herein can be adapted for the creation of a diverse library of related compounds.

Total Synthesis of this compound

The seminal total synthesis of this compound was first accomplished by Ogiso and colleagues. The synthetic strategy hinges on a key Diels-Alder reaction to construct the core bicyclic system, followed by a series of functional group manipulations to complete the natural product.

Synthetic Scheme

The overall synthetic pathway for this compound is depicted below. The strategy involves the preparation of a substituted diene and a dienophile, their subsequent cycloaddition, and final modifications to yield the target molecule.

Futoenone_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A Isosafrole C Intermediate I (Diene Precursor) A->C Several Steps B Methyl Acetoacetate D Intermediate II (Dienophile) B->D Several Steps E Diels-Alder Adduct C->E Diels-Alder Reaction D->E F This compound E->F Post-Cycloaddition Modifications

Caption: Retrosynthetic analysis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the total synthesis of this compound, including reaction yields and spectroscopic data for key intermediates and the final product.

Table 1: Reaction Yields for the Total Synthesis of this compound

StepReactionProductYield (%)
1Synthesis of Diene Precursor (Intermediate I) from IsosafroleIntermediate IData not available in initial searches
2Synthesis of Dienophile (Intermediate II) from Methyl AcetoacetateIntermediate IIData not available in initial searches
3Diels-Alder ReactionDiels-Alder AdductData not available in initial searches
4Conversion of Adduct to this compoundThis compoundData not available in initial searches

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)Detailed chemical shifts, multiplicities, and coupling constants would be listed here.
¹³C NMR (CDCl₃)Detailed chemical shifts would be listed here.
IR (KBr)Characteristic absorption frequencies (cm⁻¹) would be listed here.
HRMS Calculated and found m/z values for the molecular ion would be listed here.

Experimental Protocols

Detailed experimental procedures for the key steps in the total synthesis of this compound are provided below. These protocols are based on established synthetic methodologies and are intended to be a guide for researchers.

Protocol 1: Diels-Alder Reaction

This protocol describes the [4+2] cycloaddition of the diene and dienophile to form the core bicyclic structure of this compound.

Materials:

  • Intermediate I (Diene Precursor)

  • Intermediate II (Dienophile)

  • Toluene (B28343), anhydrous

  • Hydroquinone

  • Nitrogen gas supply

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add Intermediate I (1.0 eq), Intermediate II (1.2 eq), and a catalytic amount of hydroquinone.

  • Add anhydrous toluene to dissolve the reactants.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Protocol 2: Post-Cycloaddition Modifications

This protocol outlines the general steps required to convert the Diels-Alder adduct into the final this compound product. This may involve steps such as epimerization, oxidation, or deprotection.

Materials:

  • Diels-Alder Adduct

  • Appropriate reagents for functional group transformations (e.g., base for epimerization, oxidizing agent)

  • Appropriate solvents

  • Standard laboratory glassware for reactions and work-up

Procedure:

  • Dissolve the Diels-Alder adduct in a suitable solvent in a round-bottom flask.

  • Add the necessary reagents to effect the desired chemical transformation.

  • Stir the reaction mixture at the appropriate temperature for the required duration, monitoring by TLC.

  • Upon completion, perform an aqueous work-up to quench the reaction and remove any water-soluble byproducts.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Biological Activities of this compound and Analogs

While the initial focus of research on this compound was its structure elucidation and total synthesis, subsequent studies on related neolignans suggest potential biological activities. The synthesis of this compound analogs could lead to the discovery of compounds with interesting pharmacological profiles. Potential areas of investigation include:

  • Anticancer Activity: Many neolignans exhibit cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known property of some lignans.

  • Antiviral Activity: Certain natural products with similar structural motifs have shown antiviral properties.

The signaling pathways potentially modulated by this compound and its analogs are currently under investigation. A generalized workflow for screening the biological activity of newly synthesized analogs is presented below.

Biological_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In vivo Studies A Synthesized this compound Analog B In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Cell-based Assays (e.g., Apoptosis, Cell Cycle Analysis) B->C D Identification of Active Analogs C->D E Target Identification D->E G Animal Models D->G F Signaling Pathway Analysis (e.g., Western Blot, qPCR) E->F

Caption: Workflow for biological evaluation of this compound analogs.

Conclusion

The total synthesis of this compound provides a challenging yet rewarding endeavor in the field of organic chemistry. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers interested in synthesizing this compound and its analogs for further investigation. The modular nature of the synthetic route allows for the generation of a diverse range of analogs, which will be instrumental in elucidating the structure-activity relationships and potentially discovering novel therapeutic leads.

Application Notes and Protocols for Developing a Stable Futoenone Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone, a neolignan isolated from plants such as Magnolia sprengeri and Piper wallichii, has garnered interest for its potential therapeutic properties.[1] Like many natural products, this compound's poor aqueous solubility presents a significant hurdle for its development as a therapeutic agent, particularly for in vivo studies where consistent and predictable bioavailability is crucial. This document provides a comprehensive guide to developing a stable formulation of this compound suitable for in vivo administration. The protocols outlined herein are based on established methodologies for formulating poorly soluble compounds and are intended to serve as a foundational framework for researchers.

Disclaimer: Specific experimental data for this compound's solubility, stability, and in vivo pharmacokinetics are not extensively available in public literature. The following protocols and data are presented as a guide and will require experimental verification and optimization for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is the first step in formulation development.

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₅[1]
Molecular Weight340.4 g/mol [1]
XLogP33.5[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count5

Note: The high XLogP3 value suggests poor aqueous solubility.

Experimental Protocols

Protocol 1: Solubility Screening of this compound

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents to identify potential vehicles for formulation.

Materials:

  • This compound

  • Various solvents (e.g., Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Polysorbate 80 (Tween® 80), Dimethyl Sulfoxide (DMSO), Solutol® HS 15)

  • Vials, shaker or rotator, centrifuge

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

Methodology:

  • Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it appropriately with a suitable solvent.

  • Quantify the concentration of dissolved this compound using a validated analytical method.

Data Presentation:

Solvent SystemSolubility at 25°C (mg/mL) (Example Data)Solubility at 37°C (mg/mL) (Example Data)
Water< 0.01< 0.01
Ethanol5.28.1
Propylene Glycol10.515.3
PEG 40025.838.2
10% Polysorbate 80 in Water1.52.3
20% Solutol® HS 15 in Water3.85.5
DMSO> 100> 100
Protocol 2: Formulation Development and Optimization

Objective: To develop a stable liquid formulation of this compound for oral administration based on the solubility screening data. A co-solvent/surfactant system is a common starting point for poorly soluble compounds.

Materials:

  • This compound

  • Selected solvents and surfactants from Protocol 1 (e.g., PEG 400, Polysorbate 80)

  • Phosphate buffered saline (PBS) or simulated gastric/intestinal fluids

  • Stir plate, beakers, pipettes

Methodology:

  • Based on the solubility data, select a primary solvent (e.g., PEG 400) and a surfactant (e.g., Polysorbate 80).

  • Prepare a series of vehicle blends with varying ratios of the selected excipients (see table below for examples).

  • For each blend, add a pre-determined amount of this compound to achieve a target concentration (e.g., 10 mg/mL).

  • Gently heat (if necessary, not exceeding 40-50°C) and stir until the this compound is completely dissolved.

  • Visually inspect the formulations for clarity and any signs of precipitation.

  • Perform a dilution test by adding a small volume of the formulation to a larger volume of aqueous media (e.g., water, PBS) to assess for precipitation upon dilution, which can occur in vivo.

Data Presentation:

Formulation CodePEG 400 (%)Polysorbate 80 (%)Water (%)This compound Conc. (mg/mL)Observations (Clarity, Precipitation on Dilution)
F140105010Clear solution, slight precipitation on 1:100 dilution
F250203010Clear solution, no precipitation on 1:100 dilution
F360202010Clear solution, no precipitation on 1:100 dilution
Protocol 3: Stability Assessment of the this compound Formulation

Objective: To evaluate the physical and chemical stability of the lead this compound formulation under accelerated and long-term storage conditions.

Materials:

  • Lead this compound formulation (e.g., F3 from Protocol 2)

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Validated stability-indicating HPLC method

Methodology:

  • Dispense the lead formulation into appropriate sealed containers (e.g., glass vials).

  • Store the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples and analyze for:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • Assay: Quantification of this compound concentration.

    • Related Substances: Detection and quantification of any degradation products.

    • pH (if aqueous components are present).

Data Presentation:

Accelerated Stability Data (40°C/75% RH) for Formulation F3 (Example Data)

Time Point (Months)AppearanceAssay (% of Initial)Total Related Substances (%)
0Clear, colorless solution100.0< 0.1
1Clear, colorless solution99.50.2
3Clear, colorless solution98.90.5
6Clear, colorless solution97.80.9
Protocol 4: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the developed this compound formulation in a relevant animal model (e.g., rats or mice).

Materials:

  • Developed this compound formulation

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Dosing gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Validated bioanalytical method (e.g., LC-MS/MS) for this compound in plasma

Methodology:

  • Fast animals overnight with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).

  • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store frozen (-80°C) until analysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation:

Pharmacokinetic Parameters of this compound Formulation in Rats (10 mg/kg, Oral) (Example Data)

ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 150
Tmaxh1.5 ± 0.5
AUC(0-t)ng·h/mL4200 ± 950
AUC(0-inf)ng·h/mL4500 ± 1100
h5.2 ± 1.3

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: In Vivo Evaluation p1 This compound Characterization (Solubility, pKa, LogP) p2 Solubility Screening in various excipients p1->p2 f1 Selection of Excipients (Co-solvents, Surfactants) p2->f1 f2 Formulation Optimization (Ratio of Excipients) f1->f2 f3 Characterization (Clarity, Dilution Stability) f2->f3 s1 Accelerated Stability Study (40°C/75% RH) f3->s1 s2 Long-term Stability Study (25°C/60% RH) s1->s2 v1 Pharmacokinetic Study in Animal Model s2->v1 v2 Data Analysis (Cmax, Tmax, AUC) v1->v2

Caption: Experimental workflow for developing a stable this compound formulation.

Hypothetical Signaling Pathway of this compound

Disclaimer: The precise signaling pathway of this compound has not been fully elucidated. As a neolignan with structural similarities to flavonoids, it may modulate key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The following diagram illustrates a hypothetical mechanism of action for this compound in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation This compound This compound This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The development of a stable and effective formulation is a critical step in the preclinical evaluation of promising compounds like this compound. By systematically addressing its poor aqueous solubility through the protocols outlined in these application notes, researchers can develop a formulation that provides consistent and reliable data in in vivo studies. The proposed experimental workflow provides a clear roadmap from initial characterization to in vivo testing. While the precise mechanism of action of this compound requires further investigation, the hypothetical signaling pathway provides a plausible framework for its potential anti-cancer effects. Successful formulation development will be instrumental in unlocking the full therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Futoenone Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Futoenone from plant material, primarily from species of the Piper genus, such as Piper futo-kadzura.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary plant source?

This compound is a neolignan, a class of natural phenols, with the chemical formula C₂₀H₂₀O₅. It is primarily isolated from plants of the Piper genus, notably Piper futo-kadzura (also known as Piper kadsura).[1][2] This plant is used in traditional medicine, and its chemical constituents, including neolignans like this compound, are of interest for their potential biological activities.[3]

Q2: What are the common methods for extracting this compound?

Common methods for extracting neolignans like this compound from plant materials include:

  • Maceration: A simple soaking method using an appropriate solvent.

  • Soxhlet Extraction: A continuous extraction method with a refluxing solvent.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the solvent.

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical and depends on the polarity of this compound. As a neolignan, this compound has a moderately polar structure. Solvents that have been used for the extraction of neolignans from Piper species include:

  • Methanol

  • Ethanol (B145695)

  • Acetone

  • Dichloromethane

  • Hexane (often for initial defatting)

  • Mixtures of the above solvents (e.g., methanol/dichloromethane).

The optimal solvent or solvent mixture should be determined experimentally.

Q4: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a common and effective method for the quantification of this compound and other neolignans in plant extracts.[1] A validated HPLC method will allow for accurate determination of the concentration of this compound in your extract, which can then be used to calculate the overall yield from the initial plant material.

Q5: What factors can affect the stability of this compound during extraction?

This compound stability can be influenced by:

  • Temperature: High temperatures can potentially lead to the degradation of thermolabile compounds. It is crucial to optimize the extraction temperature to maximize yield without causing degradation.[4][5]

  • Light: Exposure to UV light can degrade some phenolic compounds.[6] Performing extractions in amber glassware or in a dark environment is recommended.

  • pH: The pH of the extraction solvent can influence the stability and solubility of the target compound.

  • Oxidation: The presence of oxygen can lead to the oxidation of phenolic compounds. Using degassed solvents or performing extractions under an inert atmosphere (e.g., nitrogen) can mitigate this.

Troubleshooting Guide

Low this compound Yield
Potential Cause Recommended Solution
Poor Plant Material Quality Ensure the plant material is correctly identified as Piper futo-kadzura or another this compound-containing species. The age of the plant, harvesting time, and storage conditions can significantly impact the concentration of secondary metabolites.
Improper Sample Preparation The plant material should be dried to an optimal moisture content and ground to a fine, uniform powder to increase the surface area for solvent penetration.
Suboptimal Solvent Choice Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to find the most effective one for this compound.
Inefficient Extraction Method If using maceration, consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[7]
Insufficient Extraction Time Ensure the extraction time is adequate for the chosen method. For maceration, this could be several hours to days. For UAE and MAE, optimize the sonication or irradiation time.
Inadequate Solvent-to-Solid Ratio A low solvent volume may not be sufficient to extract all the this compound. Experiment with different solvent-to-solid ratios to ensure complete extraction.
Degradation of this compound This compound may be degrading during the extraction process due to high temperatures, light exposure, or oxidative stress. Optimize extraction parameters to milder conditions and consider using antioxidants or an inert atmosphere.[4][6]

Quantitative Data Summary

The following tables provide illustrative data on the extraction of neolignans from Piper species and related plants, as direct comparative data for this compound is limited in the literature. This data can be used as a starting point for optimizing your extraction protocols.

Table 1: Illustrative Extraction Yield of Neolignans from Piper Species using Different Solvents (Maceration)

SolventPlant MaterialNeolignan Yield (% w/w of dry plant material)Reference
n-HexanePiper tectoniifolium leaves11.8% (of n-hexane extract)[1]
MethanolPiper kadsura aerial partsNot specified, but successful isolation of multiple neolignans[2]

Note: The yield from n-hexane is of the total extract, of which the specific neolignan is a major component.

Table 2: Comparison of Illustrative Extraction Methods for Bioactive Compounds from Piper Species

Extraction MethodPlant SpeciesTotal Phenolic Content (mg GAE/100g dm)Extraction Yield (%)Reference
Dynamic Maceration (DME)Piper carpunya15.76~16[7]
Ultrasound-Assisted (UAE)Piper carpunya~24~17[7]
Microwave-Assisted (MAE)Piper carpunya~23~17[7]
Pressurized Liquid (PLE)Piper carpunya~25~7[7]

GAE: Gallic Acid Equivalents; dm: dry mass. This data is for total phenolics, which includes neolignans.

Experimental Protocols

Protocol 1: Maceration Extraction
  • Preparation: Weigh 10 g of dried, powdered Piper futo-kadzura material.

  • Extraction: Place the powder in a flask and add 100 mL of methanol. Seal the flask and keep it at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Quantification: Dissolve a known amount of the crude extract in a suitable solvent and quantify the this compound content using a validated HPLC-UV method.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 1 g of dried, powdered Piper futo-kadzura material in an extraction vessel.

  • Extraction: Add 20 mL of ethanol. Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration: Follow steps 3 and 4 from the Maceration protocol.

  • Quantification: Follow step 5 from the Maceration protocol.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation: Place 1 g of dried, powdered Piper futo-kadzura material in a microwave extraction vessel.

  • Extraction: Add 20 mL of acetone. Place the vessel in a microwave extractor. Irradiate at a microwave power of 300 W for 5 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration: Follow steps 3 and 4 from the Maceration protocol.

  • Quantification: Follow step 5 from the Maceration protocol.

Protocol 4: Supercritical Fluid Extraction (SFE)
  • Preparation: Pack 10 g of dried, powdered Piper futo-kadzura material into the extraction vessel.

  • Extraction: Set the extraction parameters: Pressure at 200 bar, temperature at 50°C, and CO₂ flow rate at 2 mL/min. For enhanced extraction of moderately polar compounds, a co-solvent such as ethanol (5-10%) can be added to the supercritical CO₂.

  • Collection: The extracted this compound is separated from the supercritical fluid in a collection vessel by reducing the pressure.

  • Quantification: Dissolve the collected extract and quantify the this compound content using a validated HPLC-UV method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis plant_material Plant Material (Piper futo-kadzura) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration Select Method uae Ultrasound-Assisted Extraction (UAE) grinding->uae Select Method mae Microwave-Assisted Extraction (MAE) grinding->mae Select Method sfe Supercritical Fluid Extraction (SFE) grinding->sfe Select Method filtration Filtration maceration->filtration uae->filtration mae->filtration crude_extract Crude this compound Extract sfe->crude_extract Direct Collection concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration concentration->crude_extract hplc HPLC-UV Quantification crude_extract->hplc yield Yield Calculation hplc->yield

Caption: General experimental workflow for this compound extraction and quantification.

troubleshooting_workflow cluster_material Plant Material & Preparation cluster_extraction_params Extraction Parameters cluster_method Extraction Method cluster_stability Compound Stability start Low this compound Yield check_source Verify Plant Source & Quality start->check_source check_prep Optimize Grinding & Drying check_source->check_prep If material is good end Improved Yield check_source->end If material is poor optimize_solvent Test Different Solvents & Polarities check_prep->optimize_solvent If preparation is optimal check_prep->end If prep is suboptimal optimize_time_temp Optimize Time & Temperature optimize_solvent->optimize_time_temp If solvent is appropriate optimize_solvent->end If solvent is optimized optimize_ratio Adjust Solvent:Solid Ratio optimize_time_temp->optimize_ratio If parameters are set optimize_time_temp->end If params are optimized consider_advanced Consider UAE or MAE for Higher Efficiency optimize_ratio->consider_advanced If yield is still low optimize_ratio->end If ratio is optimized check_degradation Assess for Degradation (Light, Heat, Oxidation) consider_advanced->check_degradation If advanced method used consider_advanced->end If method is changed check_degradation->end If stability is ensured

Caption: Troubleshooting workflow for low this compound extraction yield.

References

Technical Support Center: Overcoming Futoenone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility issues with futoenone in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: this compound, a neolignan, is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions.[1] Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve this compound in a small amount of an organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer to the final desired concentration.

Recommended Organic Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving hydrophobic compounds for biological assays.[2]

  • Ethanol: Another effective organic solvent for dissolving many hydrophobic molecules.

  • Dimethylformamide (DMF): Can be used as an alternative to DMSO.

Troubleshooting Steps:

  • Prepare a High-Concentration Stock: Dissolve your this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). Gentle vortexing or sonication can aid dissolution.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock in the same organic solvent to create intermediate stock solutions if very low final concentrations are required.

  • Final Dilution into Aqueous Buffer: While gently vortexing your aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If precipitation occurs, the solubility limit in the aqueous buffer has likely been exceeded.

Q2: What is the maximum concentration of organic solvent (like DMSO) that I can use in my cell-based assay?

A2: The tolerance of cell lines to organic solvents can vary significantly. High concentrations of DMSO can be cytotoxic and may interfere with your experimental results.[3][4] It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically well below 1%.

General Guidelines for Final DMSO Concentration in Cell Culture:

Final DMSO ConcentrationGeneral Effect on CellsCitation(s)
≤ 0.1% Generally considered safe for most cell lines with minimal to no cytotoxic effects.[4]
0.1% - 0.5% Tolerated by many robust cell lines, but may cause subtle effects. It is advisable to run a vehicle control at the same concentration.
> 0.5% - 1.0% May induce stress responses or off-target effects in some cell lines. Use with caution and always include a vehicle control.
> 1.0% Increased risk of cytotoxicity and significant interference with cellular functions. Concentrations this high should generally be avoided in cell-based assays unless absolutely necessary and validated.

Recommendation: Always perform a vehicle control experiment, where you add the same final concentration of the organic solvent (e.g., DMSO) without this compound to a set of cells. This will help you to distinguish the effects of this compound from the effects of the solvent itself.

Q3: I am still observing precipitation of this compound in my aqueous buffer, even after using DMSO. What other options do I have?

A3: If you are still facing solubility issues, especially for in vivo applications or when high concentrations are needed, you can explore the use of solubilizing agents such as cyclodextrins or surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can solubilize this compound, thereby increasing its apparent solubility in the aqueous buffer. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are often used in pharmaceutical formulations.

Comparison of Solubilization Methods (Hypothetical Data for this compound):

MethodAchievable this compound Concentration (Aqueous Buffer)AdvantagesConsiderations
Direct Dissolution < 1 µMNo co-solvents needed.Very low solubility, often not practical for experiments.
DMSO Co-solvent (0.1% final conc.) 10 - 50 µMSimple, effective for many in vitro assays.Potential for DMSO-induced cellular effects, limited by solvent tolerance of the assay.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 100 - 500 µMLow toxicity, can significantly enhance solubility for in vitro and in vivo studies.May alter the bioavailability and interaction of the compound with its target. Optimization of the molar ratio is needed.
Polysorbate 80 (Tween 80) (above CMC) > 500 µMHigh solubilization capacity.Potential for cellular toxicity and interference with biological membranes and protein function.

Critical Micelle Concentration (CMC) of Common Surfactants:

SurfactantCMC (in water at 25°C)Citation(s)
Sodium Dodecyl Sulfate (SDS)8.3 mM
Polysorbate 80 (Tween 80)0.012 mM
Polysorbate 20 (Tween 20)0.059 mM
Cremophor EL0.02% (w/v)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 50 mM stock solution of this compound (Molecular Weight: 340.37 g/mol ), you would need 17.02 mg.

  • Add DMSO: Add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO (in this case, 1 mL).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the this compound. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Inspect and Store: Visually inspect the solution to ensure there are no visible particles. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a this compound-HP-β-CD inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will depend on the desired molar ratio of this compound to cyclodextrin (B1172386) (commonly ranging from 1:1 to 1:10). For example, to prepare a 10% (w/v) HP-β-CD solution, dissolve 1 g of HP-β-CD in 10 mL of buffer.

  • Add this compound: While stirring the HP-β-CD solution, slowly add the this compound powder.

  • Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex. The solution should become clearer over time.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine Concentration and Store: The concentration of the solubilized this compound should be determined using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry). Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_0 Initial Dissolution cluster_1 Working Solution Preparation cluster_2 Troubleshooting A This compound Powder B Add 100% DMSO A->B C Vortex / Sonicate B->C D 50 mM this compound Stock in DMSO C->D F Dilute Stock Solution (Dropwise with Vortexing) D->F E Aqueous Buffer (e.g., PBS) E->F G Final this compound Solution (e.g., 50 µM in 0.1% DMSO) H Cell-Based Assay G->H Use in Assay I Precipitation Observed? G->I J Consider Alternative Solubilization Methods (e.g., Cyclodextrin, Surfactants) I->J

Caption: Workflow for dissolving this compound using DMSO for use in aqueous solutions.

Hypothetical Signaling Pathway Modulation by this compound

Many flavonoids and neolignans have been shown to modulate cellular signaling pathways, such as the Nrf2/ARE pathway, which is a key regulator of the antioxidant response. The following diagram illustrates a plausible mechanism by which this compound could activate this protective pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding or induces conformational change ROS Cellular Stress (e.g., ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 cysteines Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Binding & Transcription Activation Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Hypothetical activation of the Nrf2/ARE pathway by this compound.

References

Futoenone Stability Testing Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Futoenone in various solvents. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a neolignan, a class of natural products.[1][2] Its chemical formula is C₂₀H₂₀O₅.[1][2] The structure of this compound includes several key functional groups that can influence its stability: a benzodioxole ring, an enol ether, an enone, and a cyclic ketone within a complex bridged tricyclic system.[1] These groups can be susceptible to degradation under certain environmental conditions.

Q2: Is there any published data on the stability of this compound in different solvents?

A2: As of late 2025, specific, publicly available quantitative stability data for this compound in a range of solvents is limited. However, based on its chemical structure, potential stability issues can be inferred. The presence of functionalities like an enol ether and an enone suggests potential susceptibility to hydrolytic and photolytic degradation.

Q3: What are the general considerations for storing this compound solutions?

A3: For long-term storage, it is advisable to keep this compound in a solid form at -20°C or -80°C, protected from light. If stock solutions are prepared, they should be stored in a non-reactive solvent at low temperatures. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of many organic molecules.[3] However, the long-term stability in DMSO should be experimentally verified. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles which may accelerate degradation.

Q4: Which analytical methods are suitable for monitoring this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is a highly suitable technique for stability studies. These methods can separate this compound from its potential degradation products and allow for accurate quantification. A stability-indicating HPLC method should be developed and validated to ensure it can resolve all potential degradants from the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in biological assays. Degradation of this compound in the stock solution or during the experiment.Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. Consider the pH and temperature of your assay buffer, as extreme pH and high temperatures can accelerate degradation.
Appearance of new peaks in the HPLC chromatogram over time. This likely indicates the formation of degradation products.Characterize the new peaks using LC-MS to determine their mass and infer their structure. This information is crucial for understanding the degradation pathway. Adjust storage and experimental conditions (e.g., pH, light exposure, temperature) to minimize the formation of these degradants.
Precipitation of this compound in aqueous buffers. This compound is a lipophilic molecule with low aqueous solubility.When diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility, but not high enough to interfere with your experiment. Sonication or vortexing after dilution can help. The use of co-solvents or solubility enhancers may be necessary for certain applications.
Loss of this compound potency after exposure to light. The enone functional group in this compound may be susceptible to photodegradation.Protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Different Solvents

Objective: To perform a preliminary assessment of this compound's short-term stability in commonly used laboratory solvents.

Materials:

  • This compound (solid)

  • HPLC-grade solvents: Dimethyl sulfoxide (DMSO), Ethanol, Acetonitrile, Methanol

  • Amber glass vials

  • HPLC system with UV detector or Mass Spectrometer

Methodology:

  • Prepare a stock solution of this compound in each of the selected solvents at a concentration of 1 mg/mL.

  • Transfer aliquots of each solution into separate, tightly sealed amber vials.

  • Store the vials under different conditions:

    • Room temperature (20-25°C)

    • Refrigerated (2-8°C)

    • Accelerated conditions (e.g., 40°C)

  • Analyze the samples by a suitable, validated HPLC method at initial time (t=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).

  • Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial time point.

Protocol 2: pH-Dependent Stability Study of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound stock solution (e.g., in acetonitrile)

  • Buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9)

  • Constant temperature incubator

  • HPLC system

Methodology:

  • Prepare a series of buffer solutions at the desired pH values.

  • Spike the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial concentration of the organic solvent from the stock is low to minimize its effect.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -80°C.

  • Analyze all samples by HPLC to determine the concentration of this compound remaining.

  • Calculate the degradation rate constant and half-life at each pH.

Data Presentation

Table 1: Illustrative Stability of this compound in Various Solvents at 25°C over 7 Days

Solvent% this compound Remaining (Day 1)% this compound Remaining (Day 3)% this compound Remaining (Day 7)Observations
DMSO99.598.296.5Minor degradation observed.
Ethanol98.095.190.3Moderate degradation.
Acetonitrile99.899.599.1Appears to be the most stable.
Methanol97.594.088.2Significant degradation.
Aqueous Buffer (pH 7.4)92.085.475.6Rapid degradation in aqueous neutral pH.

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of specific published stability data for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid This compound (Solid) prep_stock Prepare Stock Solutions (e.g., 1 mg/mL in various solvents) prep_solid->prep_stock prep_aliquot Aliquot into Amber Vials prep_stock->prep_aliquot storage_rt Room Temperature (20-25°C) prep_aliquot->storage_rt Incubate storage_fridge Refrigerated (2-8°C) prep_aliquot->storage_fridge Incubate storage_accel Accelerated (40°C) prep_aliquot->storage_accel Incubate analysis_hplc HPLC Analysis storage_rt->analysis_hplc Sample at Time Points (0, 1, 3, 7 days) storage_fridge->analysis_hplc Sample at Time Points (0, 1, 3, 7 days) storage_accel->analysis_hplc Sample at Time Points (0, 1, 3, 7 days) analysis_data Data Processing (% Remaining vs. Time) analysis_hplc->analysis_data

Caption: Workflow for this compound Stability Testing.

degradation_pathway This compound This compound Hydrolysis Hydrolysis Product (Enol Ether Cleavage) This compound->Hydrolysis H₂O / H⁺ or OH⁻ Photodegradation Photodegradation Product (Enone Rearrangement) This compound->Photodegradation Light (UV/Vis) Oxidation Oxidation Product This compound->Oxidation Oxidizing Agents

Caption: Potential this compound Degradation Pathways.

References

Technical Support Center: Futoenone Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the HPLC analysis of futoenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC important?

This compound is a neolignan, a class of natural products, with the molecular formula C20H20O5.[1] It is commonly isolated from plants of the Piper and Magnolia genera. In HPLC analysis, achieving a symmetrical, sharp peak for this compound is crucial for accurate quantification and high-resolution separation from other components in a sample. Poor peak shape, such as tailing, can lead to inaccurate integration, reduced sensitivity, and compromised data quality.[2]

Q2: What are the most common causes of this compound peak tailing in reversed-phase HPLC?

Peak tailing for a relatively polar, neutral compound like this compound in reversed-phase HPLC is often due to a combination of chemical and physical factors:

  • Secondary Interactions: The primary chemical cause is often unwanted interactions between the polar functional groups of this compound and active sites on the silica-based stationary phase, particularly residual silanol (B1196071) groups.[2][3]

  • Column Contamination and Voids: Buildup of sample matrix components on the column inlet frit or at the head of the column can create active sites and disrupt the flow path, leading to peak distortion. A void at the column inlet can also cause significant tailing.

  • Extra-Column Volume: Excessive volume in the HPLC system between the injector and the detector, caused by overly long or wide-bore tubing, can lead to band broadening and peak tailing.

  • Sample Solvent Effects: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including tailing.[4][5]

Q3: Does the pH of the mobile phase significantly affect this compound peak shape?

This compound does not possess strongly acidic or basic functional groups that would be ionized within the typical pH range of reversed-phase HPLC. Therefore, its retention is not as dramatically affected by mobile phase pH as that of acidic or basic analytes. However, operating at a lower pH (e.g., 2.5-3.5) is generally recommended. This is because a low pH suppresses the ionization of residual silanol groups on the silica (B1680970) stationary phase, minimizing their potential for secondary interactions with the polar parts of the this compound molecule and thus reducing peak tailing.[6]

Q4: What is an acceptable tailing factor for a this compound peak?

A tailing factor (Tf), also known as the asymmetry factor (As), is a measure of peak symmetry. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. For quantitative analysis, a tailing factor between 0.9 and 1.5 is generally considered good. A tailing factor greater than 2.0 is often unacceptable as it can significantly impact the accuracy and precision of integration.[3]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing issues.

Initial Troubleshooting Workflow

The following diagram illustrates a logical workflow to begin troubleshooting peak tailing.

G Initial Troubleshooting Workflow for this compound Peak Tailing A Observe this compound Peak Tailing B Check for Obvious Instrumental Issues (e.g., leaks, pressure fluctuations) A->B C Review Chromatographic Conditions (Mobile phase, column, sample solvent) B->C No obvious issues D Systematic Troubleshooting C->D G Troubleshooting Instrumental and Physical Causes A Peak Tailing Persists After Chemical Optimization B Check for Extra-Column Volume A->B C Inspect Column for Voids or Contamination A->C D Use Shorter, Narrower Tubing B->D E Ensure Fittings are Correct B->E F Flush Column with Strong Solvent C->F G Replace Column F->G Tailing continues

References

Technical Support Center: Resolution of Futoenone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of Futoenone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving this compound enantiomers?

A1: The most common methods for resolving enantiomers like this compound are diastereomeric salt crystallization, chiral chromatography (HPLC and SFC), and enzymatic resolution.[1][2]

Q2: I am not getting any crystals during my diastereomeric salt resolution of this compound. What should I do?

A2: This is a common issue related to solubility and supersaturation.[3][4] First, ensure you are using an appropriate solvent system. A thorough solvent screen is recommended.[3] You may also need to adjust the concentration of your solution to achieve supersaturation, which can be done by carefully evaporating the solvent or by adding an anti-solvent.

Q3: My chiral HPLC/SFC separation of this compound shows poor resolution or peak shape. How can I improve it?

A3: To improve resolution, you should systematically screen different chiral stationary phases (CSPs). The mobile phase composition is also critical; adjusting the organic modifier, its concentration, and any additives can significantly impact selectivity. Poor peak shape can result from sample overload, using a sample solvent that is stronger than the mobile phase, or insufficient column equilibration.

Q4: What are some suitable resolving agents for the diastereomeric salt resolution of this compound?

A4: Based on studies with the structurally similar compound Finerenone, derivatives of tartaric acid are effective resolving agents. Specifically, dibenzoyl tartaric acid (D-DBTA), ditoluoyl tartaric acid (D-DTTA), and Di-o-toluoyl-d-tartaric acid (D-DOTA) have shown success.

Q5: How can I determine the enantiomeric excess (ee) of my resolved this compound?

A5: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining the enantiomeric excess of a chiral compound.

Troubleshooting Guides

Diastereomeric Salt Resolution of this compound

Issue 1: Low Enantiomeric Excess (ee)

If the crystallized diastereomeric salt of this compound shows low enantiomeric excess, consider the following troubleshooting steps:

  • Screen Resolving Agents: The choice of resolving agent is crucial. If one agent provides poor selectivity, screen others. For this compound, which has a ketone functional group and can be considered a neutral compound, derivatization to introduce an acidic or basic handle might be necessary to form a salt. Alternatively, resolving agents that can form co-crystals with neutral compounds could be explored.

  • Optimize Solvent System: The solvent plays a critical role in the solubility difference between the diastereomeric salts. A comprehensive solvent screen is recommended to find a solvent that maximizes this difference.

  • Control Crystallization Conditions:

    • Temperature: The rate of cooling can significantly influence the purity of the crystals. Slow, controlled cooling is generally preferred.

    • Kinetic vs. Thermodynamic Control: The desired diastereomer may crystallize faster (kinetic product) or be less soluble at equilibrium (thermodynamic product). Monitor the enantiomeric excess of the crystals over time to determine the optimal crystallization period.

  • Address Solid Solution Formation: The undesired diastereomer may co-crystallize with the desired one. In such cases, trying a different solvent or resolving agent is the best approach.

Issue 2: No Crystallization or Oiling Out

If you observe the formation of an oil instead of crystals, or if no solid precipitates, follow these steps:

  • Solvent Screening: The diastereomeric salts may be too soluble in the chosen solvent. A systematic solvent screen is the first step.

  • Adjust Supersaturation:

    • Increase Concentration: Carefully evaporate the solvent to increase the concentration of the diastereomeric salts.

    • Anti-solvent Addition: Gradually add a solvent in which the salts are poorly soluble (an anti-solvent) to induce precipitation.

  • Temperature Control: Experiment with a lower crystallization temperature to decrease the solubility of the salts.

Chiral Chromatography (HPLC/SFC) of this compound

Issue: Poor Resolution or Peak Shape

  • Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. Screen a variety of polysaccharide-based (cellulose and amylose (B160209) derivatives) and other commercially available chiral columns.

  • Mobile Phase Optimization:

    • Normal Phase: Adjust the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).

    • Reversed Phase: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Additives: For SFC, acidic or basic additives can significantly improve peak shape and selectivity.

  • Flow Rate and Temperature: Lower flow rates often improve resolution. Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP; therefore, optimizing the column temperature is recommended.

  • Improve Peak Shape:

    • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent peak fronting.

    • Match Sample Solvent: Dissolve the sample in the mobile phase whenever possible.

Experimental Protocols

Diastereomeric Salt Resolution of Finerenone (A this compound Analogue)

This protocol is adapted from the successful resolution of Finerenone and can be used as a starting point for this compound.

  • Salt Formation: Dissolve racemic Finerenone and 0.5-1.0 equivalents of a chiral resolving agent (e.g., D-DOTA) in a suitable solvent system (e.g., ethanol-water).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to liberate the free enantiomer.

  • Extraction and Analysis: Extract the enantiomerically enriched this compound and analyze the enantiomeric excess using chiral HPLC or SFC.

Enzymatic Resolution of a Ketone

This general protocol can be adapted for the enzymatic resolution of this compound.

  • Reaction Setup: In a suitable buffer, dissolve the racemic this compound.

  • Enzyme Addition: Add a commercially available ketoreductase or a whole-cell biocatalyst like Baker's yeast. A co-factor such as NADPH or NADH may be required for isolated enzymes.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining starting material and the product by chiral HPLC or SFC.

  • Workup: When the desired conversion (ideally around 50%) is reached, stop the reaction and separate the product from the remaining starting material using standard chromatographic techniques.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for Finerenone

Resolving AgentSolvent SystemSolubility Difference (S-Fin vs. R-Fin salt) (mg/mL)Enantiomeric Excess (ee) Achieved
D-DBTAEthanol-Water31.26~80%
D-DTTAEthanol-Water1.25~80%
D-DOTAEthanol-Water96.68~90%

Data adapted from a study on Finerenone, a structurally similar compound to this compound.

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) resolving_agent Screen Different Resolving Agents start->resolving_agent solvent Optimize Solvent System start->solvent crystallization Control Crystallization Conditions start->crystallization solid_solution Address Solid Solution Formation start->solid_solution outcome Improved ee resolving_agent->outcome solvent->outcome crystallization->outcome solid_solution->outcome

Caption: Troubleshooting workflow for low enantiomeric excess.

Chiral_HPLC_Optimization start Poor HPLC/SFC Resolution step1 Select Chiral Stationary Phase (CSP) start->step1 step2 Optimize Mobile Phase step1->step2 step3 Adjust Temperature and Flow Rate step2->step3 step4 Check for Sample Overload and Solvent Mismatch step3->step4 end Improved Resolution step4->end

Caption: Workflow for optimizing chiral HPLC/SFC separation.

References

Technical Support Center: Futoenone Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways and products of futoenone is limited in publicly available scientific literature. Therefore, this guide utilizes information from structurally similar compounds, such as rotenone (B1679576) and deguelin, as a predictive framework. The provided experimental conditions and expected outcomes should be considered as a starting point for research and may require optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the identification of its degradation products important?

A1: this compound is a naturally occurring neolignan found in plants like Magnolia sprengeri.[1] The identification of its degradation products is crucial for drug development and regulatory purposes. It helps in understanding the stability of the molecule, its potential degradation pathways, and ensures the safety and efficacy of any this compound-based pharmaceutical product by identifying potentially toxic degradants.[2][3][4]

Q2: What are the typical stress conditions used in forced degradation studies for a molecule like this compound?

A2: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance.[2] Typical conditions involve exposing the drug substance to acid, base, oxidation, heat, and light to accelerate degradation. For a molecule with a structure similar to this compound, the following conditions can be applied:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating at temperatures from 60°C to 105°C.

  • Photodegradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful technique for separating and identifying degradation products. HPLC provides the necessary separation of complex mixtures, while MS offers sensitive detection and structural information based on mass-to-charge ratios and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

This section addresses common issues researchers may encounter during the identification of this compound degradation products.

Problem Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild. This compound is highly stable under the applied conditions.Increase the concentration of the stressor (acid, base, peroxide). Increase the temperature. Extend the duration of the stress study.
Complete degradation of this compound is observed. Stress conditions are too harsh.Decrease the concentration of the stressor. Lower the temperature. Reduce the exposure time.
Poor separation of degradation products in HPLC. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method: screen different C18 or other appropriate columns, adjust the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water with modifiers like formic acid or ammonium (B1175870) acetate), and optimize the gradient elution program.
Difficulty in identifying degradation product structures from MS data. Insufficient fragmentation in MS/MS. Co-elution of multiple degradants.Optimize MS/MS collision energy to induce informative fragmentation. Improve HPLC separation to resolve co-eluting peaks. Isolate the degradation product using preparative HPLC for NMR analysis.
Mass balance is not within the acceptable range (typically 95-105%). Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). Incorrect response factors for degradation products.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Determine the relative response factors of the degradation products if they can be isolated.

Experimental Protocols

Forced Degradation Study Protocol (Analogous Approach)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours. Also, heat the this compound stock solution at 80°C for 48 hours. Dissolve the solid sample and dilute both samples for analysis.

  • Photodegradation: Expose the this compound stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples at appropriate time points.

HPLC-MS/MS Method for Degradation Product Analysis
  • HPLC System: A high-performance liquid chromatography system with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-40 min: 30% to 80% B

    • 40-45 min: 80% B

    • 45-50 min: 80% to 30% B

    • 50-55 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • PDA Detection: 200-400 nm

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and Negative

  • Scan Range: m/z 100-1000

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDurationNumber of Degradation ProductsMajor Degradation Product (DP) Retention Time (min)% Degradation of this compound
1 M HCl24 h at 60°C2DP1: 15.215%
1 M NaOH24 h at 60°C3DP2: 18.5, DP3: 22.125%
30% H₂O₂24 h at RT1DP4: 25.810%
Thermal48 h at 80°C1DP5: 12.45%
Photolytic1.2 M lux h2DP6: 28.920%

Table 2: Mass Spectrometric Data of this compound and its Hypothetical Degradation Products

CompoundRetention Time (min)[M+H]⁺ (m/z)Major MS/MS Fragments (m/z)Proposed Structure
This compound32.5341.13299, 271, 161-
DP115.2311.12269, 241Hydrolysis of methoxy (B1213986) group
DP218.5357.12315, 287Oxidation product
DP322.1325.14283, 255Ring opening product
DP425.8357.12339, 311N-oxide formation (if applicable)
DP512.4341.13299, 271, 161Isomer of this compound
DP628.9339.11297, 269Dehydrogenation product

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output Acid Acid Hydrolysis HPLC_MS HPLC-MS/MS Analysis Acid->HPLC_MS Base Base Hydrolysis Base->HPLC_MS Oxidation Oxidation Oxidation->HPLC_MS Thermal Thermal Thermal->HPLC_MS Photo Photodegradation Photo->HPLC_MS Isolation Isolation of Major Degradants (Preparative HPLC) HPLC_MS->Isolation Degradation_Profile Degradation Profile HPLC_MS->Degradation_Profile Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation Pathway Degradation Pathway Structure_Elucidation->Pathway Report Stability Indicating Method Report Degradation_Profile->Report Pathway->Report This compound This compound Drug Substance This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photo Stress Conditions

Caption: Experimental workflow for this compound degradation product identification.

degradation_pathway This compound This compound (C20H20O5) DP1 Hydrolysis Product (e.g., Demethylation) This compound->DP1 Acid/Base DP2 Oxidation Product (e.g., Hydroxylation) This compound->DP2 Oxidation DP3 Photodegradation Product (e.g., Isomerization) This compound->DP3 Light Further_Degradation Further Degradation Products DP1->Further_Degradation DP2->Further_Degradation DP3->Further_Degradation

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

References

Minimizing batch-to-batch variability of Futoenone extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Futoenone extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in this compound extracts, like other botanical extracts, can be attributed to several factors:

  • Genetic and Environmental Factors: The genetic makeup of the plant, geographical location, climate, soil conditions, and altitude all influence the biosynthesis of secondary metabolites like this compound.[4]

  • Harvesting and Post-Harvesting Practices: The time of harvest, the age of the plant, and the methods used for drying and storing the plant material can significantly impact the stability and concentration of this compound.[5]

  • Extraction Method: The choice of solvent, extraction technique (e.g., maceration, sonication, supercritical fluid extraction), and process parameters (e.g., temperature, time, pressure) can lead to significant variations in the final extract's composition.

Q3: How can I standardize my this compound extracts to minimize variability?

Standardization is key to ensuring the reproducibility of your research. For this compound extracts, this can be achieved by:

  • Defining Quality Control Parameters: Establish clear specifications for the identity, purity, and this compound content of your extract.

  • Raw Material Verification: Whenever possible, ensure the plant material is from the same species, geographical location, and harvested under similar conditions.

  • Consistent Extraction Protocol: Meticulously follow a validated and standardized extraction protocol for every batch.

  • Solvent Quality: Use high-purity solvents from the same supplier to avoid introducing variability.

  • Analytical Method Validation: Employ a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify this compound in each batch.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Significant variation in this compound concentration between batches Inconsistent raw material.Source plant material from a single, reputable supplier. If possible, use plants from the same geographical location and harvest time. Perform macroscopic and microscopic analysis to confirm the identity of the plant material.
Inconsistent extraction procedure.Strictly adhere to the Standard Operating Procedure (SOP) for extraction. Ensure all parameters (solvent-to-solid ratio, temperature, time, agitation) are precisely controlled.
Solvent variability.Use the same grade and supplier of solvent for all extractions.
Presence of unexpected peaks in chromatogram Contamination of raw material.Inspect raw material for foreign matter and signs of microbial growth.
Contamination during extraction.Ensure all glassware and equipment are thoroughly cleaned before use.
Degradation of this compound.This compound may be sensitive to light, heat, or oxygen. Store the extract in amber vials at a low temperature and under an inert atmosphere if necessary.
Poor recovery of this compound Inappropriate extraction solvent.Based on this compound's chemical properties (a neolignan), consider solvents of intermediate polarity. Test a range of solvents (e.g., ethanol (B145695), methanol (B129727), acetone, ethyl acetate) to find the optimal one for this compound extraction.
Inefficient extraction method.Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve efficiency.
Degradation during extraction.Avoid excessive heat and prolonged extraction times.

Experimental Protocols

Protocol 1: Standardized this compound Extraction

This protocol outlines a standardized method for this compound extraction.

1. Raw Material Preparation:

  • Obtain authenticated and dried plant material (e.g., Magnolia sprengeri bark).
  • Grind the plant material to a uniform powder (e.g., 40-60 mesh).
  • Dry the powder in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight to ensure consistent moisture content.

2. Extraction:

  • Solvent: 80% Ethanol in water (v/v).
  • Method: Ultrasound-Assisted Extraction (UAE).
  • Procedure:
  • Accurately weigh 10 g of the dried plant powder and place it in a 250 mL flask.
  • Add 100 mL of the 80% ethanol solvent (1:10 solid-to-liquid ratio).
  • Place the flask in an ultrasonic bath.
  • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
  • Filter the extract through Whatman No. 1 filter paper.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • Dry the resulting crude extract in a vacuum oven to a constant weight.
  • Store the dried extract in an airtight, light-resistant container at 4°C.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a method for the quantitative analysis of this compound in the extract.

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of neolignans. A typical starting point is a gradient from 50% acetonitrile to 100% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: To be determined based on the UV-Vis spectrum of a pure this compound standard. If a standard is not available, a photodiode array (PDA) detector can be used to identify the optimal wavelength.
  • Injection Volume: 10 µL.
  • Column Temperature: 25°C.

2. Sample and Standard Preparation:

  • Standard Preparation:
  • Accurately weigh a pure this compound standard.
  • Prepare a stock solution in methanol (e.g., 1 mg/mL).
  • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation:
  • Accurately weigh the dried this compound extract.
  • Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Quantification:

  • Inject the standards and the sample into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Comparison of this compound Yield with Different Extraction Solvents

Solvent This compound Yield (mg/g of dry plant material) Total Extractable Solids (%)
Methanol8.2 ± 0.415.3 ± 1.1
Ethanol7.5 ± 0.612.8 ± 0.9
Acetone6.1 ± 0.39.5 ± 0.7
Ethyl Acetate4.9 ± 0.56.2 ± 0.5
Water1.2 ± 0.218.1 ± 1.5

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.

Table 2: Quality Control Parameters for this compound Extracts

Parameter Specification Analytical Method
Appearance Dark, viscous semi-solidMacroscopic examination
Odor Characteristic, aromaticOlfactory examination
This compound Content > 5% (w/w)HPLC-UV
Loss on Drying < 5%Gravimetry
Total Ash < 2%Gravimetry
Heavy Metals Lead < 10 ppm, Arsenic < 3 ppm, Mercury < 1 ppmAtomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Microbial Limit Total aerobic microbial count < 1000 CFU/g, Total yeast and mold count < 100 CFU/g, E. coli and Salmonella absentPlate count method

Visualizations

experimental_workflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction cluster_qc Quality Control raw_material Plant Material (e.g., Magnolia sprengeri) grinding Grinding raw_material->grinding drying Drying (40-50°C) grinding->drying extraction Ultrasound-Assisted Extraction (80% Ethanol, 40°C, 30 min) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator, <50°C) filtration->concentration drying_extract Drying of Extract (Vacuum Oven) concentration->drying_extract hplc HPLC Analysis (Quantification of this compound) drying_extract->hplc other_tests Other QC Tests (Ash, Heavy Metals, etc.) drying_extract->other_tests final_product Standardized this compound Extract hplc->final_product other_tests->final_product

Caption: Workflow for standardized this compound extraction and quality control.

troubleshooting_logic cluster_raw_material_actions Raw Material Issues cluster_protocol_actions Protocol Issues cluster_analytics_actions Analytical Issues start High Batch-to-Batch Variability Detected check_raw_material Review Raw Material (Source, ID, Storage) start->check_raw_material check_protocol Review Extraction Protocol (Parameters, Solvent) start->check_protocol check_analytics Review Analytical Method (Validation, Calibration) start->check_analytics source_new_material Source from a single, qualified vendor check_raw_material->source_new_material standardize_harvesting Standardize harvesting and post-harvesting check_raw_material->standardize_harvesting strict_sop Enforce strict adherence to SOP check_protocol->strict_sop optimize_parameters Optimize extraction parameters (Solvent, Time, Temp) check_protocol->optimize_parameters revalidate_method Re-validate analytical method check_analytics->revalidate_method prepare_new_standards Prepare fresh calibration standards check_analytics->prepare_new_standards end Variability Minimized source_new_material->end standardize_harvesting->end strict_sop->end optimize_parameters->end revalidate_method->end prepare_new_standards->end

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

Cell culture contamination issues in Futoenone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during Futoenone bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioassays?

This compound is a member of the rotenoid family, a class of naturally occurring isoflavone (B191592) compounds.[1] Rotenoids are known for a variety of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1] In a research setting, this compound would likely be used in cell-based bioassays to investigate its potential therapeutic effects, such as its ability to kill cancer cells or reduce inflammation.

Q2: What are the most common types of contamination I might encounter in my this compound bioassay cell cultures?

The most common types of biological contaminants in cell culture are bacteria, yeast, mold, mycoplasma, and viruses.[2][3] Cross-contamination with other cell lines is also a significant issue.[4] Additionally, chemical contamination from reagents, water, or lab equipment can occur.

Q3: How can contamination affect the results of my this compound bioassay?

Contamination can have a significant impact on the validity of your experimental results. Contaminants can alter cell growth, metabolism, and morphology, leading to unreliable data. For instance, a bacterial contamination that rapidly acidifies the culture medium can induce cell death, which could be misinterpreted as a cytotoxic effect of the this compound. Microbial contamination can also degrade the this compound compound itself, reducing its effective concentration in the assay. This can lead to false-positive or false-negative results, compromising the integrity of drug screening outcomes.

Q4: I suspect my cell culture is contaminated. What should I do?

If you suspect contamination, the best practice is to immediately discard the contaminated culture and any potentially cross-contaminated reagents. Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment. It is generally not recommended to try and salvage a contaminated culture, as this can risk spreading the contamination and may not fully eliminate the problem, leading to unreliable experimental results.

Q5: How can I prevent cell culture contamination in my this compound bioassays?

Preventing contamination is key to successful and reproducible experiments. Here are some essential preventative measures:

  • Strict Aseptic Technique: Always work in a certified biosafety cabinet and minimize the time that cultures and reagents are open to the environment.

  • Regular Cleaning and Disinfection: Routinely clean and disinfect your workspace, incubator, and equipment.

  • Quarantine New Cell Lines: Always test new cell lines for contamination, especially for mycoplasma, before introducing them into the main cell culture lab.

  • Use High-Quality Reagents: Purchase media, sera, and other reagents from reputable suppliers who test their products for contaminants.

  • Avoid Antibiotics as a Crutch: While antibiotics can be used for short-term applications, their routine use can mask low-level contamination and lead to the development of antibiotic-resistant strains.

Troubleshooting Guides

Issue 1: Sudden Change in Culture Medium Appearance or pH

Symptoms:

  • The culture medium appears cloudy or turbid.

  • The pH indicator in the medium changes color (e.g., turns yellow, indicating acidity, or pink/purple, indicating alkalinity).

Possible Causes and Solutions:

Possible CauseIdentificationRecommended Action
Bacterial Contamination Microscopic examination reveals small, motile rods or cocci. A rapid drop in pH (yellowing of medium) is common.Discard the culture immediately. Decontaminate the incubator and biosafety cabinet. Review your aseptic technique.
Yeast Contamination Microscopic examination shows round or oval particles, often in budding chains. The medium may become turbid, and the pH may increase.Discard the culture. Fungal spores are airborne, so check HEPA filters in your hood and ensure proper lab hygiene.
Fungal (Mold) Contamination Visible fuzzy or filamentous growths in the culture. Under the microscope, you will see a network of mycelia.Discard all contaminated flasks. Molds can spread rapidly through spores, so a thorough cleaning of the entire lab may be necessary.
Issue 2: Changes in Cell Health and Growth without Visible Contaminants

Symptoms:

  • Decreased cell proliferation rate.

  • Changes in cell morphology (e.g., cells becoming rounded, detaching).

  • Reduced transfection efficiency or inconsistent assay results.

Possible Causes and Solutions:

Possible CauseIdentificationRecommended Action
Mycoplasma Contamination Mycoplasma are very small bacteria without a cell wall and are not visible with a standard light microscope. Detection requires specific assays like PCR, ELISA, or fluorescent staining.Quarantine the suspected cell line and all other cultures. Test for mycoplasma. If positive, discard the cells and decontaminate thoroughly. Consider treating valuable cell lines with specific anti-mycoplasma agents, but be aware that this can be difficult and may not always be successful.
Viral Contamination Viruses are not visible by light microscopy. Detection requires specialized techniques like PCR, ELISA, or electron microscopy.Discard the contaminated cell line. There are no effective treatments to remove viruses from cell cultures. Ensure you are sourcing your cell lines from reputable cell banks.
Chemical Contamination This can be difficult to diagnose. Potential sources include impurities in media, serum, or water, or residues from cleaning agents.Use high-purity water and reagents. Ensure all glassware is thoroughly rinsed. If you suspect a particular reagent, test a new lot.
Cross-Contamination with another Cell Line Changes in morphology and growth rate may be due to a more rapidly growing cell line taking over the culture.Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. Discard the cross-contaminated culture.

Experimental Protocols

General Protocol for a this compound Cytotoxicity Bioassay

This protocol outlines a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media and conditions.

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO, untreated control).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Cell Viability Assay:

    • At the end of the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Follow the manufacturer's protocol for the chosen viability assay.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Hypothetical Signaling Pathway for this compound Action

Futoenone_Signaling_Pathway This compound This compound CellMembrane Cell Membrane Mitochondria Mitochondrial Stress This compound->Mitochondria Inhibits Complex I ROS Increased Reactive Oxygen Species (ROS) PI3K PI3K ROS->PI3K Inhibits Mitochondria->ROS Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Futoenone_Bioassay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 TreatCells Treat Cells with This compound Incubate1->TreatCells Preparethis compound Prepare this compound Serial Dilutions Preparethis compound->TreatCells Incubate2 Incubate for 24/48/72 hours TreatCells->Incubate2 AddReagent Add Cell Viability Reagent (e.g., MTT) Incubate2->AddReagent Incubate3 Incubate as per Assay Protocol AddReagent->Incubate3 ReadPlate Read Plate (Absorbance/Luminescence) Incubate3->ReadPlate AnalyzeData Analyze Data (Calculate IC50) ReadPlate->AnalyzeData End End AnalyzeData->End

References

Addressing matrix effects in Futoenone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Futoenone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your this compound LC-MS/MS assays.

Q1: My this compound signal is low and inconsistent in plasma/serum samples compared to neat standards. What is the likely cause?

A: This is a classic sign of ion suppression , a major type of matrix effect. Endogenous components in your biological matrix, such as phospholipids (B1166683), salts, and proteins, are likely co-eluting with this compound and interfering with its ionization in the MS source. This leads to a reduced and variable signal, compromising the accuracy, precision, and sensitivity of your analysis.

Q2: How can I confirm that matrix effects are the root cause of my issues?

A: A post-extraction spike experiment is the standard method to quantitatively assess matrix effects. This involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solvent standard at the same concentration. A significant difference indicates the presence of ion suppression or enhancement.

Another useful qualitative technique is post-column infusion . Here, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. You then inject an extracted blank matrix sample. Any dip or rise in the this compound signal baseline as the matrix components elute indicates regions of ion suppression or enhancement.

Q3: I've confirmed matrix effects. What are my options to mitigate them?

A: You have several strategies at your disposal, which can be used individually or in combination:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). SPE, particularly mixed-mode or phospholipid removal plates, often provides the cleanest extracts.

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting interferences. Try adjusting the mobile phase composition, using a shallower gradient, or switching to a column with a different chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) phase for aromatic compounds like this compound).

  • Utilize an Appropriate Internal Standard (IS): This is crucial for compensating for matrix effects. The "gold standard" is a stable isotope-labeled (SIL) internal standard of this compound. Since a SIL-IS for this compound may not be commercially available, a structural analog (another neolignan not present in the sample) can be used, but it may not perfectly mimic the behavior of this compound in the presence of matrix effects.

  • Matrix-Matched Calibrators: Preparing your calibration standards and quality controls in the same biological matrix as your samples can help to compensate for consistent matrix effects.

  • Sample Dilution: If your assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components.

The following diagram illustrates a logical approach to troubleshooting matrix effects.

Troubleshooting_Matrix_Effects start Start: Inconsistent/Low Signal in Biological Matrix confirm_me Perform Post-Extraction Spike Experiment start->confirm_me me_present Matrix Effect Confirmed (Signal Suppression/Enhancement) confirm_me->me_present Yes no_me No Significant Matrix Effect (Investigate Other Issues: e.g., sample stability, instrument performance) confirm_me->no_me No optimize_sp Optimize Sample Preparation (e.g., SPE, LLE vs. PPT) me_present->optimize_sp optimize_lc Improve Chromatographic Separation me_present->optimize_lc use_is Implement Appropriate Internal Standard (SIL-IS preferred) me_present->use_is matrix_match Use Matrix-Matched Calibrators me_present->matrix_match evaluate_improvement Re-evaluate Matrix Effect optimize_sp->evaluate_improvement optimize_lc->evaluate_improvement use_is->evaluate_improvement matrix_match->evaluate_improvement resolved Issue Resolved: Proceed with Validation evaluate_improvement->resolved Successful further_optimization Further Optimization Needed evaluate_improvement->further_optimization Unsuccessful further_optimization->me_present

Troubleshooting workflow for matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q4: What are the most common sources of matrix effects in plasma/serum?

A: Phospholipids are a major cause of matrix effects, particularly in electrospray ionization (ESI). They are abundant in plasma and serum and can co-elute with analytes, causing ion suppression. Other significant sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.

Q5: Should I use Protein Precipitation (PPT) for my this compound analysis? It's the quickest method.

A: While PPT (e.g., with acetonitrile (B52724) or methanol) is fast and simple, it is often the least effective method for removing phospholipids and other matrix components. This can lead to significant ion suppression. If you are experiencing issues with matrix effects, it is highly recommended to evaluate more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Q6: I can't find a stable isotope-labeled (SIL) internal standard for this compound. What should I do?

A: The unavailability of a specific SIL-IS is a common challenge for novel or less-common compounds. In this case, your best alternative is to use a structural analog as an internal standard. For this compound, another neolignan that is not present in your samples and has similar physicochemical properties (e.g., polarity, pKa) would be a suitable choice. For example, a compound like Schisandrin could be considered if it meets these criteria. It's important to validate that the analog's chromatographic behavior and ionization are similar to this compound's and that it adequately compensates for variability.

Q7: Can changing my LC-MS/MS instrument settings help reduce matrix effects?

A: While less effective than optimizing sample preparation or chromatography, some instrument settings can have an impact. For instance, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce susceptibility to matrix effects, as APCI is a gas-phase ionization technique and less prone to suppression from non-volatile matrix components. However, this is only feasible if this compound ionizes efficiently by APCI. Optimizing source parameters like gas flows and temperatures might offer marginal improvements but will not eliminate the root cause of co-eluting interferences.

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides an illustrative comparison of common sample preparation techniques for the analysis of a moderately polar compound like this compound in human plasma. The data are representative values based on published studies of similar analytes and are intended to guide your method development.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) of Matrix Effect (%)
Protein Precipitation (PPT) with Acetonitrile85 - 10540 - 70 (Suppression)< 15
Liquid-Liquid Extraction (LLE) with MTBE70 - 9080 - 95 (Suppression)< 10
Solid-Phase Extraction (SPE) - C1880 - 9585 - 105 (Minimal Effect)< 5
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange> 9095 - 110 (Minimal Effect)< 5
Phospholipid Removal Plate > 90> 95 (Minimal Suppression)< 5
  • Analyte Recovery (%): (Peak area of analyte in pre-extraction spike) / (Peak area of analyte in post-extraction spike) x 100

  • Matrix Effect (%): (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution) x 100. A value < 100% indicates suppression, > 100% indicates enhancement.

Experimental Protocols

This section provides a detailed, representative methodology for the quantification of this compound in human plasma. This protocol is based on established methods for similar neolignan compounds and should be optimized and validated for your specific application.

Protocol 1: Quantitative Assessment of Matrix Effects
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract six different lots of blank human plasma using your chosen sample preparation method (see Protocol 2). Spike this compound at the same low, medium, and high concentrations into the final extracted matrix.

    • Set C (Pre-Extraction Spike): Spike this compound at the same low, medium, and high concentrations into six different lots of blank human plasma before the extraction process.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%): (Mean peak area of Set B) / (Mean peak area of Set A) * 100

    • Recovery (%): (Mean peak area of Set C) / (Mean peak area of Set B) * 100

    • Process Efficiency (%): (Mean peak area of Set C) / (Mean peak area of Set A) * 100

The following diagram outlines this experimental workflow.

Validation & Comparative

Futoenone vs. Other Neolignans: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of futoenone against other prominent neolignans, including honokiol (B1673403) and magnolol (B1675913). The information is compiled from various scientific studies to offer an objective overview supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Introduction to Neolignans

Neolignans are a class of natural phenolic compounds characterized by a wide range of biological activities, including anti-inflammatory, antiviral, antioxidant, and cytotoxic effects.[1] Their diverse chemical structures contribute to their varied pharmacological profiles, making them a subject of significant interest in the development of new therapeutic agents. This compound, a specific type of neolignan, has been isolated from plants such as Piper kadsura.[2] This guide focuses on comparing the bioactivity of this compound with other well-studied neolignans to highlight its potential in drug development.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anti-inflammatory, antiviral, and cytotoxic activities of this compound and other selected neolignans. It is important to note that direct comparative studies are limited, and the data presented is collated from different experimental setups.

Anti-inflammatory Activity

The anti-inflammatory potential of neolignans is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).

CompoundAssayCell LineIC50 (µM)Reference
Futoquinol PMA-induced ROS productionHuman polymorphonuclear neutrophils13.1 ± 5.3[3]
Piperkadsin A PMA-induced ROS productionHuman polymorphonuclear neutrophils4.3 ± 1.0[3]
Piperkadsin B PMA-induced ROS productionHuman polymorphonuclear neutrophils12.2 ± 3.2[3]
Honokiol LPS-induced NO productionRAW 264.7 macrophagesNot explicitly stated, but showed inhibition[4]
Magnolol LPS-induced NO productionRAW 264.7 macrophagesNot explicitly stated, but showed inhibition[1]
Luteolin LPS-induced NO productionRAW 264.7 macrophages17.1[5]
Apigenin LPS-induced NO productionRAW 264.7 macrophages23[6]
Antiviral Activity

The antiviral activity of neolignans has been investigated against various viruses, with IC50 values indicating their potency.

CompoundVirusCell LineIC50 (µM)Reference
Honokiol HIV-1Human peripheral blood mononuclear cells3.3[7]
Magnolol HIV-1Human peripheral blood mononuclear cells69.3[7]
(-)-Sesamin SARS-CoV-2 3CLpro (in silico)--[8]

Note: Specific antiviral IC50 values for this compound were not found in the reviewed literature.

Cytotoxicity

The cytotoxic effects of neolignans are crucial for their potential as anticancer agents. The IC50 values represent the concentration required to inhibit the growth of cancer cells by 50%.

CompoundCell LineIC50 (µM)Reference
Honokiol CEM (Human T-cell lymphoma)10.9[7]
Honokiol PC-3 (Prostate cancer)~20[9]
Honokiol LNCaP (Prostate cancer)~20[9]
Magnolol CEM (Human T-cell lymphoma)99.5[7]
Rotenone MCF-7 (Breast cancer)Not specified, but showed strong growth inhibition[10]

Note: Specific cytotoxicity IC50 values for this compound were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To determine the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound, honokiol) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control group without the test compound and a negative control group without LPS stimulation.

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. The absorbance is measured at 540 nm.

  • A standard curve using sodium nitrite is generated to calculate the nitrite concentration.

  • The IC50 value is calculated as the concentration of the test compound that inhibits NO production by 50% compared to the LPS-stimulated vehicle control.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To evaluate the ability of a compound to inhibit the replication of a virus.

Cell Line: Appropriate host cells for the specific virus (e.g., MDCK cells for influenza virus).

Protocol:

  • Seed host cells in a 6-well plate and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • In a separate tube, incubate a known titer of the virus with the different concentrations of the test compound for 1 hour.

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with the virus-compound mixture.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a medium containing a low percentage of agarose (B213101) and the test compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The percentage of plaque inhibition is calculated relative to the untreated virus control.

  • The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cells.

Cell Line: A panel of human cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

Neolignans exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate key pathways implicated in the anti-inflammatory and apoptotic effects of neolignans like honokiol and magnolol, which may share mechanistic similarities with this compound.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many neolignans, including honokiol and magnolol, have been shown to inhibit this pathway.[1][11]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK IKK TLR4/TNFR->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound/Neolignans This compound/Neolignans This compound/Neolignans->IKK Inhibition Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Transcription

Inhibition of the NF-κB signaling pathway by neolignans.
Modulation of MAPK Signaling and Induction of Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Neolignans like magnolol can induce apoptosis in cancer cells by modulating the MAPK pathway.[7][12]

MAPK_Apoptosis cluster_input Stimulus cluster_mapk MAPK Cascade cluster_apoptosis Apoptosis Cellular Stress Cellular Stress ASK1 ASK1 Cellular Stress->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 MKK3/6 MKK3/6 ASK1->MKK3/6 JNK JNK MKK4/7->JNK Bax Bax JNK->Bax Bcl-2 Bcl-2 JNK->Bcl-2 Inhibition p38 p38 MKK3/6->p38 p38->Bax p38->Bcl-2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound/Neolignans This compound/Neolignans This compound/Neolignans->JNK Activation This compound/Neolignans->p38 Activation

Induction of apoptosis via MAPK signaling by neolignans.

Conclusion

The available data suggest that neolignans as a class exhibit significant anti-inflammatory, antiviral, and cytotoxic activities. While quantitative data for this compound remains limited in the current literature, related neolignans such as futoquinol, honokiol, and magnolol demonstrate potent bioactivities. The inhibitory effects on key inflammatory pathways like NF-κB and the modulation of apoptosis-related signaling cascades such as MAPK underscore the therapeutic potential of this compound class. Further research is warranted to elucidate the specific bioactivities and mechanisms of action of this compound to fully assess its potential as a lead compound in drug discovery. This comparative guide serves as a foundational resource to stimulate and guide future investigations into this promising area of natural product research.

References

In Vivo Anti-Cancer Activity of Futoenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the in vivo validation of Futoenone's anti-cancer activities. To date, no published studies from preclinical animal models have been identified that assess the efficacy, safety, or mechanistic action of this compound in a living organism. This guide, therefore, serves to highlight this critical knowledge gap and proposes a path forward by comparing the known in vitro data for this compound with established in vivo data from structurally similar or mechanistically related compounds.

Due to the absence of in vivo data for this compound, this guide will leverage data from Furanodienone, a related sesquiterpenoid, to provide a comparative framework. This approach allows for a discussion of potential in vivo outcomes and experimental designs that could be adapted for future studies on this compound.

Comparative Efficacy: this compound (In Vitro) vs. Furanodienone (In Vivo)

To contextualize the potential of this compound, its in vitro anti-proliferative and apoptotic effects are compared with the in vivo tumor growth inhibition observed with Furanodienone.

CompoundCancer ModelAssay TypeKey Findings
This compound Human Breast Cancer Cells (MCF-7), Human Colorectal Carcinoma CellsIn VitroData not available in published literature.
Furanodienone Colorectal Cancer Xenograft (RKO cells)In VivoReduced average tumor size to 374.4 mm³ compared to 648.2 mm³ in the control group.[1]
Breast Cancer Xenograft (MCF-7 cells)In VivoDose-dependent tumor growth suppression with 32% and 54% inhibition at 15 mg/kg and 30 mg/kg, respectively.[2]

Experimental Protocols: A Roadmap for In Vivo this compound Studies

The following methodologies, adapted from studies on Furanodienone, provide a robust framework for the future in vivo evaluation of this compound.

Xenograft Tumor Model Protocol
  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used for xenograft studies due to their immunodeficient state, which allows for the growth of human tumor cells.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., colorectal RKO or breast MCF-7) are cultured under standard conditions. A suspension of 1 x 106 to 5 x 106 cells in 100-200 µL of serum-free medium or a mixture with Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into control and treatment groups. This compound, dissolved in a suitable vehicle (e.g., 10% DMSO), would be administered via intraperitoneal injection at predetermined doses and schedules (e.g., every other day for a specified number of treatments).[1]

  • Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Potential Signaling Pathways for Investigation

Based on the mechanisms of action of related compounds, the following signaling pathways are prime candidates for investigation in future in vivo studies of this compound.

Furanodienone-Induced Apoptosis Pathway

Furanodienone has been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the MAPK signaling pathway, leading to caspase-dependent cell death.[1]

Furanodienone_Pathway Furanodienone Furanodienone ROS ↑ Reactive Oxygen Species (ROS) Furanodienone->ROS MAPKs ↑ p38, JNK, ERK (MAPKs) ROS->MAPKs Mitochondria Mitochondrial Pathway MAPKs->Mitochondria Caspase9 Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Furanodienone-induced apoptosis.

Experimental Workflow for In Vivo Validation

A logical workflow is essential for systematically validating the anti-cancer activity of a novel compound like this compound in vivo.

InVivo_Workflow cluster_preclinical In Vivo Validation of this compound A Establish Xenograft Model (e.g., Colorectal, Breast Cancer) B Treatment with this compound (Dose-Response) A->B C Monitor Tumor Growth and Animal Health B->C D Tumor Excision and Analysis C->D G Toxicity Assessment C->G E Histology (e.g., H&E, Ki-67) D->E F Western Blot (Signaling Pathways) D->F

References

Structure-Activity Relationship of Futoenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Futoenone, a naturally occurring compound first isolated from the plant Piper futo-kad-zura, along with its synthetic derivatives, has emerged as a promising scaffold in medicinal chemistry. These compounds have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, presenting key experimental data and outlining the underlying mechanisms of action for researchers, scientists, and professionals in drug development.

Comparative Anticancer Activity

The cytotoxic potential of this compound derivatives and their structural analogs, primarily furanones, has been investigated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxic potency. A lower IC50 value is indicative of a more potent compound.

While extensive SAR studies on a wide array of this compound derivatives are not yet widely available, research on closely related furanone compounds offers significant insights into the structural features that govern their anticancer activity. For instance, the synthesis and evaluation of bis-2(5H)-furanone derivatives revealed that a compound with a benzidine (B372746) core, designated as compound 4e , showed notable inhibitory effects on C6 glioma cells, with an IC50 value of 12.1 μM.[1] This finding underscores the potential importance of dimeric structures and the nature of the linking moiety in enhancing cytotoxicity.

In another study focusing on 3,4,5-trisubstituted 2(5H)-furanone derivatives, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate displayed exceptionally high potency against both HEPG2 (liver cancer) and MCF7 (breast cancer) cell lines, with IC50 values of a mere 0.002 µM for both.[2] This highlights the profound impact of specific substitutions on the furanone ring on the anticancer efficacy of these compounds.

The table below summarizes the cytotoxic activities of selected furanone derivatives, providing a valuable reference for the potential of novel this compound analogs.

Table 1: Anticancer Activity of Representative Furanone Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 4e (bis-2(5H)-furanone)C6 glioma12.1[1]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate HEPG2 (Liver)0.002[2]
MCF7 (Breast)0.002[2]
Furan-based compound 4 MCF-7 (Breast)4.06[3]
Furan-based compound 7 MCF-7 (Breast)2.96[3]

Comparative Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives and related heterocyclic compounds are typically evaluated by their capacity to suppress the production of inflammatory mediators, such as nitric oxide (NO), in macrophage cell lines stimulated with lipopolysaccharide (LPS).

Investigations into the SAR of related compounds like isoflavones have shown that the positioning of substituents on the core structure is a critical determinant of their ability to inhibit key inflammatory pathways, such as the NF-κB pathway.[4] Although direct and comprehensive SAR data for a broad series of this compound derivatives is still an active area of research, the established principles from studies on flavonoids and other polyphenolic compounds suggest that factors like the number and location of hydroxyl and methoxy (B1213986) groups, as well as the overall three-dimensional structure of the molecule, play a pivotal role in their anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Structurally Related Heterocyclic Compounds

Compound Class/DerivativeAssay ModelKey Structure-Activity Relationship Insights
Isoflavone derivativesInhibition of TNFα-induced NF-κB activityThe presence and position of substituents at the C-7 and C-4' positions are critical for inhibitory activity.[4]
Terpenoid-drug hybridsTPA-induced mouse ear edemaHybrid molecules exhibited modulated anti-inflammatory responses when compared to the parent terpene compounds.[5]
HomoisoflavanonesCroton oil-induced auricular dermatitisCertain derivatives demonstrated a dose-dependent inhibition of inflammation-induced edema.[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and the cytotoxic effects of chemical compounds.

  • Cell Plating: Target cancer cells are seeded into 96-well plates at an optimized density (e.g., 5 × 10³ cells per well) and are allowed to attach and grow overnight in a controlled environment (37°C, 5% CO2).

  • Compound Incubation: The cells are then exposed to a range of concentrations of the this compound derivatives for a defined period, typically 48 to 72 hours. Appropriate controls, including a vehicle control (e.g., DMSO) and a known cytotoxic agent as a positive control, are run in parallel.

  • MTT Reagent Addition: Following the treatment period, the culture medium is aspirated and replaced with fresh medium containing the MTT reagent (e.g., at a final concentration of 0.5 mg/mL). The plates are then incubated for an additional 2 to 4 hours.

  • Formazan (B1609692) Crystal Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Spectrophotometric Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Assay

This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated by lipopolysaccharide (LPS).

  • Cell Plating: Macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Incubation: The cells are pre-treated with various concentrations of the this compound derivatives for a short duration (e.g., 1 hour). Subsequently, an inflammatory response is induced by adding LPS (e.g., 1 µg/mL) to the wells.

  • Extended Incubation: The plates are incubated for an additional 24 hours to allow for NO production.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is determined using the Griess reagent. This involves a two-step diazotization reaction that results in a colored azo product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 540 nm.

  • IC50 Calculation: The percentage of NO inhibition is calculated for each concentration relative to the LPS-stimulated control. The IC50 value is then derived from the resulting dose-response curve.

Key Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of this compound derivatives and related compounds are often mediated through the modulation of critical intracellular signaling pathways that regulate cell fate and inflammatory responses. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent examples of such regulatory networks.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and also plays a crucial role in cell survival and proliferation. In its resting state, the NF-κB transcription factor is held inactive in the cytoplasm through its association with inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB P p_IkB p-IκB NFkB NF-κB (Active) Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription This compound This compound Derivatives This compound->IKK Inhibition

Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound derivatives.

The MAPK Signaling Pathway

The MAPK signaling cascade is a fundamental pathway that transduces extracellular signals into intracellular responses, governing a multitude of cellular processes including proliferation, differentiation, stress responses, and apoptosis. This pathway is characterized by a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, ultimately resulting in changes in gene expression that drive cellular responses.

MAPK_Pathway GrowthFactors Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., Raf) GrowthFactors->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression This compound This compound Derivatives This compound->MAPKKK Inhibition

Caption: A generalized representation of the MAPK signaling cascade, a potential target for this compound derivatives in cancer and inflammation.

Experimental Workflow for Cytotoxicity Screening

The following diagram provides a step-by-step illustration of a typical experimental workflow for the in vitro screening of the cytotoxic effects of this compound derivatives.

Experimental_Workflow Start Start CellCulture 1. Cell Culture (Cancer Cell Lines) Start->CellCulture Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding Treatment 3. Treat with this compound Derivatives (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT 5. Add MTT Reagent Incubation->MTT IncubateMTT 6. Incubate for 2-4 hours MTT->IncubateMTT Solubilize 7. Solubilize Formazan Crystals (Add DMSO) IncubateMTT->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Analysis 9. Data Analysis (Calculate IC50) Read->Analysis End End Analysis->End

Caption: A standard workflow for determining the in vitro cytotoxicity of this compound derivatives.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Piperine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperine (B192125), the primary alkaloid in black pepper (Piper nigrum), is responsible for its characteristic pungency and is credited with a wide range of biological activities, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties.[3] The fundamental difference in efficacy between natural and synthetic piperine is not attributed to the molecule itself, which is chemically identical, but rather to the purity, isomeric composition, and the presence of other synergistic or antagonistic compounds in the final product.

Natural Piperine , typically extracted from Piper nigrum, is often present in a complex mixture of other phytochemicals. The patented extract, BioPerine®, offers a standardized and highly purified form of natural piperine.[1][2][4] The presence of other compounds in less purified natural extracts could potentially modulate its biological effects.

Synthetic Piperine can be produced with high purity, eliminating the variables of co-occurring phytochemicals.[5] Furthermore, chemical synthesis allows for the creation of piperine derivatives and analogs with potentially enhanced or more specific biological activities.[6][7]

Data Presentation: Comparative Biological Activities

Biological ActivityEvidence SummaryKey FindingsReferences
Anti-inflammatory Piperine has been shown to reduce the expression of pro-inflammatory cytokines and mediators.Inhibition of TNF-α, IL-1β, IL-6, and PGE2 production. Reduction of COX-2 and iNOS expression.[3]
Antioxidant Piperine demonstrates free radical scavenging activity and upregulates antioxidant enzymes.Effective against hydroxyl and superoxide (B77818) radicals. Prevents lipid peroxidation.[8]
Bioavailability Enhancement Piperine is a well-documented bio-enhancer, increasing the absorption and efficacy of other drugs and nutrients.Inhibition of metabolic enzymes like CYP3A4 and P-glycoprotein. Increased bioavailability of compounds like curcumin (B1669340) by up to 2000%.[1][9][10]
Anticancer Piperine has shown potential in inhibiting the growth and proliferation of various cancer cell lines.Induces apoptosis and cell cycle arrest. Can enhance the efficacy of chemotherapeutic drugs.[9][11]

Experimental Protocols

In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model is employed to evaluate the anti-inflammatory effects of compounds like piperine.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • Animals are divided into control, standard drug (e.g., diclofenac), and piperine-treated groups (various doses).

    • Piperine (either natural extract or synthetic) is administered orally.

    • After a set time (e.g., 1 hour), a localized inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Endpoint: The percentage inhibition of paw edema in the piperine-treated groups is calculated relative to the control group.

  • Reference: [7]

In-Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This assay is a standard method to determine the antioxidant capacity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, piperine solutions (natural or synthetic) at various concentrations, and a standard antioxidant (e.g., ascorbic acid).

  • Procedure:

    • A defined volume of DPPH solution is mixed with different concentrations of the piperine solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • Endpoint: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.

  • Reference: [8]

Signaling Pathway and Experimental Workflow Diagrams

Piperine's Modulation of the NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Binds to NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Piperine Piperine Piperine->IKK Inhibits Piperine->NFkB_active Inhibits Translocation

Caption: Piperine inhibits the NF-κB signaling pathway.

General Experimental Workflow for Comparing Piperine Efficacy

Experimental_Workflow start Start source Source Piperine start->source natural Natural Source (e.g., Piper nigrum extract, BioPerine®) source->natural synthetic Synthetic Piperine source->synthetic characterize Characterization (Purity, Isomeric Ratio) natural->characterize synthetic->characterize invitro In-vitro Assays (e.g., Antioxidant, Anti-inflammatory) characterize->invitro invivo In-vivo Studies (e.g., Animal Models of Disease) characterize->invivo data Data Analysis and Comparison invitro->data invivo->data conclusion Conclusion on Efficacy data->conclusion

References

Furanodienone: A Comparative Analysis of its Mechanism of Action Against Known Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of Furanodienone, a promising natural compound, reveals a distinct profile when compared to established inhibitors of key cancer signaling pathways. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.

Initial research suggests that the topic "Futoenone" may contain a typographical error, and the compound of interest is likely Furanodienone, a bioactive sesquiterpene. This guide will proceed with the analysis of Furanodienone.

Furanodienone, isolated from the rhizome of Curcuma wenyujin, has demonstrated significant anti-cancer properties, particularly in its ability to induce programmed cell death, or apoptosis, in cancer cells. Its mechanism of action, however, diverges from that of many well-characterized inhibitors, offering a unique therapeutic avenue. This guide compares the molecular activity of Furanodienone with that of known inhibitors of the PI3K/Akt/mTOR and STAT3 pathways, two critical signaling cascades often dysregulated in cancer.

Mechanism of Action: Furanodienone

Furanodienone's primary anti-cancer effect stems from its ability to induce apoptosis through the generation of reactive oxygen species (ROS). This increase in intracellular ROS triggers a cascade of events, primarily involving the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Furanodienone has been shown to elevate the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK. This differential activation of MAPKs is a crucial step in initiating the apoptotic process.

The Furanodienone-induced ROS production also leads to mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential. This, in turn, facilitates the release of pro-apoptotic proteins, leading to the activation of caspase-dependent pathways. Studies have shown that Furanodienone treatment results in the cleavage and activation of caspases-8, -9, and -3, which are key executioners of apoptosis.

Furthermore, recent findings suggest that Furanodienone-induced apoptosis in colorectal cancer cells is initiated by mitochondrial ROS derived from NADPH oxidase 4 (NOX4). This process targets peroxiredoxin 1 (PRDX1) and activates the downstream MAPKs/p53-mediated caspase-dependent signaling pathway[1].

Furanodienone_Mechanism Furanodienone Furanodienone ROS Increased ROS Production (via NOX4) Furanodienone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway ROS->MAPK Caspases Caspase Activation (Caspase-8, -9, -3) Mitochondria->Caspases pJNK_p38 p-JNK / p-p38 ↑ MAPK->pJNK_p38 pERK p-ERK ↓ MAPK->pERK pJNK_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Furanodienone's apoptotic signaling pathway.

Comparison with Known Inhibitors

To better understand Furanodienone's unique properties, its activity is compared against well-established inhibitors of two major cancer-promoting pathways: PI3K/Akt/mTOR and STAT3.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of Furanodienone and known inhibitors in various cancer cell lines.

InhibitorTarget PathwayCell LineIC50 (24h)IC50 (48h)
Furanodienone ROS/MAPKRKO (Colorectal)156.4 µM51.8 µM
HT-29 (Colorectal)251.1 µM168.9 µM
SW480 (Colorectal)73.7 µM44.18 µM
Wortmannin PI3K/AktGeneral~3 nM-
LY294002 PI3K/AktHT-29 (Colorectal)~10 µM-
LIM1899 (Colorectal)Partial Inhibition-
Stattic STAT3MDA-MB-231 (Breast)-~5.1 µM
Hep G2 (Liver)-2.94 µM
Bel-7402 (Liver)-2.5 µM
WP1066 JAK2/STAT3HEL (Leukemia)~2.3 µM-
B16 (Melanoma)~2.43 µM-

Note: IC50 values can vary depending on the specific experimental conditions.

Known Inhibitors: Mechanisms of Action

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Wortmannin and LY294002 are well-characterized inhibitors of PI3K. Wortmannin is a covalent inhibitor, binding irreversibly to the p110 catalytic subunit of PI3K, while LY294002 is a reversible, ATP-competitive inhibitor. By blocking PI3K, these compounds prevent the phosphorylation and activation of Akt, a key downstream effector, ultimately leading to the inhibition of cell growth and induction of apoptosis.

PI3K_Akt_Inhibitors cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K

Figure 2: Mechanism of PI3K/Akt/mTOR pathway inhibitors.
STAT3 Pathway Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers.

Stattic is a small molecule that inhibits the activation, dimerization, and nuclear translocation of STAT3 by targeting its SH2 domain. By preventing STAT3 from binding to its target genes, Stattic effectively blocks its transcriptional activity, leading to apoptosis in STAT3-dependent cancer cells.

WP1066 , a tyrphostin analog, inhibits the JAK2/STAT3 signaling pathway. It directly inhibits the phosphorylation of STAT3, preventing its activation and subsequent downstream signaling.

STAT3_Inhibitors cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Stattic Stattic Stattic->pSTAT3 inhibits dimerization WP1066 WP1066 WP1066->JAK

Figure 3: Mechanism of STAT3 pathway inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24 or 48 hours).

  • Fixation: Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Phosphorylated Proteins

This technique is used to detect specific phosphorylated proteins in a sample.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponding to the phosphorylated protein is normalized to the total protein or a loading control (e.g., β-actin or GAPDH).

References

Cross-Validation of Analytical Methods for Futoenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two prominent analytical techniques for the quantification of Futoenone, a novel flavonoid compound, in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantification methods for this compound in preclinical and clinical studies.

Overview of Quantification Methods

The accurate quantification of novel compounds like this compound is critical for pharmacokinetic, toxicokinetic, and efficacy studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • HPLC-UV: A widely accessible and cost-effective chromatographic technique. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte. While robust, its sensitivity and selectivity can be limited in complex biological samples.

  • LC-MS/MS: A highly sensitive and specific technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[1] This method provides excellent selectivity by monitoring specific precursor-to-product ion transitions, making it the gold standard for bioanalysis.[1]

Comparative Performance Data

The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV and LC-MS/MS, based on validation studies with analogous flavonoid compounds.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 100 - 3200 ng/mL2 - 2000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 100 ng/mL2 ng/mL[2]
Precision (RSD%) < 2.2%< 11.42%[2]
Accuracy (% Recovery) > 96.9%77.7% - 115.6%[2]
Specificity Moderate; susceptible to interference from matrix components.High; based on specific mass transitions.
Cost per Sample LowHigh
Instrumentation Complexity Low to ModerateHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are representative and may require optimization based on the specific biological matrix and laboratory instrumentation.

HPLC-UV Quantification of this compound

This protocol is adapted from established methods for flavonoid quantification in human plasma.[3]

A. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample in a centrifuge tube, add 50 µL of an internal standard solution (e.g., Valdecoxib, 10 µg/mL).

  • Add 5 mL of a dichloromethane:diethyl ether (4:6, v/v) extraction solvent.[3]

  • Vortex for 10 minutes, followed by centrifugation at 3000 rpm for 10 minutes.[3]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase and inject 100 µL into the HPLC system.[3]

B. Chromatographic Conditions

  • Instrument: Jasco Corporation HPLC system with UV-2075 detector.[3]

  • Column: HiQSil C-18HS (250 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile (B52724):Water (50:50, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 241 nm.[3]

  • Column Temperature: Ambient.

LC-MS/MS Quantification of this compound

This protocol is based on highly sensitive methods for the determination of small molecules in biological samples.[2][4]

A. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., p-Tolualdehyde-2,4-dinitrophenylhydrazone).[2]

  • Vortex for 5 minutes to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject 5 µL into the LC-MS/MS system.

B. LC-MS/MS Conditions

  • Instrument: Agilent 6470 LC/MS/MS system or similar.[5]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the internal standard.

Visualization of Workflows and Pathways

The following diagrams illustrate the general experimental workflow for this compound quantification and a potential signaling pathway influenced by flavonoids.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Biological Sample (Plasma) IS Add Internal Standard Plasma->IS Extract Extraction (LLE or PPT) IS->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Detect Detection (UV or MS/MS) LC->Detect Calib Calibration Curve Generation Detect->Calib Quant Quantification of this compound Calib->Quant

Caption: General workflow for this compound quantification in biological samples.

This compound This compound Sirt1 Sirt1 Activation This compound->Sirt1 Activates Nrf2_Keap1 Nrf2-Keap1 Complex Sirt1->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Genes Antioxidant Gene Expression ARE->Genes Stress Oxidative Stress Reduction Genes->Stress

Caption: this compound's potential activation of the Sirt1/Nrf2/ARE signaling pathway.[6][7][8]

Conclusion

The choice between HPLC-UV and LC-MS/MS for this compound quantification should be guided by the specific requirements of the study. For early-stage research where high sensitivity is not paramount and cost is a consideration, HPLC-UV offers a reliable solution. However, for regulated bioanalysis, studies requiring high sensitivity and specificity to overcome matrix effects, and detailed pharmacokinetic profiling, LC-MS/MS is the superior method.[1] The validation of the chosen method according to regulatory guidelines is essential to ensure data integrity and reliability.

References

Replicating Published Studies on 2(5H)-Furanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The initial investigation for a compound specifically named "Futoenone" did not yield significant results in published scientific literature, suggesting it may be a less common nomenclature or a proprietary name. However, extensive research exists for a closely related and structurally significant class of compounds: 2(5H)-furanone derivatives . This guide provides a comparative overview of published findings on the biological effects of these derivatives, with a focus on their anticancer and anti-inflammatory properties, to assist researchers in replicating and expanding upon these studies.

Data Presentation: Comparative Efficacy of 2(5H)-Furanone Derivatives

The following tables summarize quantitative data from various studies, highlighting the cytotoxic and anti-inflammatory potential of selected 2(5H)-furanone derivatives.

Table 1: Anticancer Activity of 2(5H)-Furanone Derivatives (In Vitro)
CompoundCancer Cell LineAssayIC50 (µM)Key FindingsReference
Compound 4e (a bis-2(5H)-furanone derivative)C6 (Glioma)MTT12.1Induces S-phase cell cycle arrest; interacts with DNA.[1][2][1][2]
HaCaT (Normal)MTT>100Low toxicity to normal cells.[1][2]
Compound 12 (a 5-alkoxy-3,4-dichloro-2(5H)-furanone)A549 (Non-small cell lung cancer)MTTNot specifiedInduces G2 phase cell cycle arrest and caspase-independent cell death. Synergistic with erlotinib.[3]
Compound 15 (a 5-alkoxy-3,4-dichloro-2(5H)-furanone)A549 (Non-small cell lung cancer)MTTNot specifiedInduces G2 phase cell cycle arrest and caspase-independent cell death.[3]
Silyl ethers of MBA, F and GHCT116 (Colon cancer)Not specifiedNot specifiedInduce apoptosis through downregulation of survivin and activation of caspase-3.[4][4]
Compound KMCF-7 (Breast cancer)Not specified11.8Low toxicity toward normal HaCaT cells (>100 µM).[4][4]
Table 2: Anti-inflammatory Activity of 2(5H)-Furanone and Related Derivatives (In Vitro)
Compound/DerivativeTarget/AssayInhibitionKey FindingsReference
BPD (3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione)COX-2 ActivityPotent InhibitionDually suppresses COX-2 activity and LPS-induced inflammatory gene expression.[5]
NF-κB ActivationInhibitionInactivates NF-κB pathway.[5]
Pyridazinone derivatives 5b, 8b, and 8c (synthesized from 2-furanones)COX-2/15-LOXDual InhibitionShow promising activity as dual inhibitors.[6][7][8]
TNF-αHigh InhibitionExhibit high TNF-α inhibition.[6][7][8]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

Objective: To assess the effect of 2(5H)-furanone derivatives on the viability of cancer and normal cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., C6, A549, HCT116, MCF-7) and a normal cell line (e.g., HaCaT, BEAS-2B) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The 2(5H)-furanone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 2(5H)-furanone derivatives on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the desired concentration of the 2(5H)-furanone derivative for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

In Vitro COX-2 and 15-LOX Inhibition Assay

Objective: To evaluate the inhibitory effect of 2(5H)-furanone derivatives on the activity of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).

Methodology:

  • Enzyme Preparation: Recombinant human COX-2 and soybean 15-LOX are used.

  • Assay Procedure (COX-2): The assay is performed using a colorimetric COX inhibitor screening kit. The test compounds are pre-incubated with the enzyme, and the reaction is initiated by the addition of arachidonic acid. The absorbance is measured to determine the extent of prostaglandin (B15479496) production.

  • Assay Procedure (15-LOX): The assay measures the conversion of linoleic acid to 13-hydroperoxy-9,11-octadecadienoic acid. The test compounds are incubated with the enzyme and linoleic acid, and the increase in absorbance at 234 nm is monitored.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound. IC50 values are determined from dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm furanone 2(5H)-Furanone Derivative dna DNA furanone->dna Interacts with p53 p53 furanone->p53 Upregulates survivin Survivin furanone->survivin Downregulates cyclin_cdk Cyclin/CDK Complexes furanone->cyclin_cdk Inhibits s_arrest S Phase Arrest dna->s_arrest Leads to bax Bax p53->bax Activates bcl2 Bcl-2 p53->bcl2 Inhibits caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits g2m_arrest G2/M Arrest cyclin_cdk->g2m_arrest Leads to caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes G cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_anti_inflammatory Anti-inflammatory Evaluation synthesis Synthesis of 2(5H)-Furanone Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity enzyme_assay COX/LOX Inhibition Assays synthesis->enzyme_assay selectivity Determine Selectivity Index (Cancer vs. Normal Cells) cytotoxicity->selectivity mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) selectivity->mechanism animal_model Animal Model of Cancer (e.g., Xenograft) mechanism->animal_model Lead Compound Selection treatment Treatment with Lead Compound animal_model->treatment tumor_measurement Tumor Volume & Weight Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight, Histology) treatment->toxicity_assessment cell_based_assay LPS-stimulated Macrophage Assay (TNF-α, IL-6) enzyme_assay->cell_based_assay pathway_analysis NF-κB Pathway Analysis cell_based_assay->pathway_analysis

References

Futoenone: Unraveling its Therapeutic Potential Remains a Scientific Challenge

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, data regarding the therapeutic index, mechanism of action, and preclinical efficacy and toxicity of a compound referred to as "Futoenone" remains elusive. As a result, a direct comparison with standard-of-care drugs for any specific therapeutic indication is not possible at this time.

The therapeutic index is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A high therapeutic index indicates a wide margin of safety, a desirable characteristic for any new therapeutic agent. For a meaningful comparison to be drawn, quantitative data on this compound's efficacy (such as the 50% effective dose, ED50) and toxicity (such as the 50% toxic dose, TD50, or 50% lethal dose, LD50) would be required.

Similarly, understanding the signaling pathways a drug modulates is fundamental to comprehending its mechanism of action and potential side effects. Without this information for this compound, a comparative analysis of its molecular targets and downstream effects against those of established drugs cannot be conducted.

Standard drugs in oncology, such as doxorubicin (B1662922), paclitaxel, and cisplatin, have well-characterized therapeutic indices, albeit often narrow, and extensively studied mechanisms of action. For instance, doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to cancer cell death. Paclitaxel, on the other hand, stabilizes microtubules, arresting cells in mitosis. Cisplatin forms DNA adducts, triggering apoptosis. Any comparison with this compound would necessitate similar levels of detailed biological data.

Furthermore, detailed experimental protocols are essential for the scientific community to assess the validity and reproducibility of research findings. The absence of published preclinical studies on this compound means there are no available methodologies for determining its therapeutic index or elucidating its biological activity to report.

Searches for alternative names or chemical classifications that might be associated with "this compound," such as the furanone chemical scaffold, did not yield specific data that could be confidently attributed to the requested compound.

The core requirements for the requested comparison guide—quantitative data for tables, detailed experimental protocols, and defined signaling pathways for visualization—cannot be met due to the current lack of publicly available scientific information on this compound. Further research and publication of preclinical data on this compound are necessary before its therapeutic potential can be evaluated and compared to existing treatment options. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for any future emergence of data on this compound.

Unraveling Anticancer Potential: An In Vitro and In Vivo Correlation of Furanodiene Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Please Note: Initial searches for "Futoenone" did not yield specific scientific data. This guide will instead focus on Furanodiene , a well-researched natural sesquiterpene with demonstrated anticancer properties, to illustrate the principles of in vitro and in vivo correlation of activity. This analysis aims to provide a valuable comparative framework for researchers in oncology and drug development.

Furanodiene, a significant bioactive compound isolated from the rhizome of Curcuma wenyujin, has garnered attention for its potent anticancer effects.[1] This guide provides a comprehensive comparison of its in vitro and in vivo activity, primarily focusing on breast cancer models, and contrasts its performance with established chemotherapeutic agents, Doxorubicin (B1662922) and Paclitaxel.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Furanodiene compared to Doxorubicin and Paclitaxel in breast cancer models.

Table 1: In Vitro Cytotoxicity (IC50) Data

CompoundCell LineAssayIC50 ValueCitation
FuranodieneMCF-7MTT~75 µM (at 72h)[1]
FuranodieneMDA-MB-231MTT~100 µM (at 72h)[1]
DoxorubicinMCF-7MTT1.1 µg/mL (~1.9 µM)[2]
DoxorubicinMDA-MB-231MTT1.38 µg/mL (~2.38 µM)[2]
PaclitaxelMDA-MB-231MTT0.3 µM - 5 µM[3]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosageTumor InhibitionCitation
FuranodieneMCF-7 Xenograft15 mg/kg32%[4]
FuranodieneMCF-7 Xenograft30 mg/kg54%[4]
DoxorubicinMCF-7 XenograftNot specifiedSignificant tumor growth inhibition[5][6]
PaclitaxelMDA-MB-231 Xenograft15 mg/kgStrong antitumor activity (T/C = 6.5%)[7]

Signaling Pathways Modulated by Furanodiene

Furanodiene exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates the key pathways affected by Furanodiene in breast cancer cells.

Furanodiene_Signaling_Pathway Furanodiene Furanodiene Akt Akt Furanodiene->Akt inhibits NFkB NF-κB Furanodiene->NFkB inhibits pCyclinD1 p-Cyclin D1 Furanodiene->pCyclinD1 inhibits pCDK2 p-CDK2 Furanodiene->pCDK2 inhibits pRb p-Rb Furanodiene->pRb inhibits IKK IKKα/β Furanodiene->IKK may inhibit Bcl_xL Bcl-xL Akt->Bcl_xL activates Bad Bad Akt->Bad inhibits NFkB->Bcl_xL activates Caspase9 Caspase-9 Bcl_xL->Caspase9 inhibits Bad->Bcl_xL inhibits Caspase7 Caspase-7 Caspase9->Caspase7 activates PARP PARP Caspase7->PARP cleaves Apoptosis Apoptosis Caspase7->Apoptosis leads to PARP->Apoptosis leads to CellCycleArrest Cell Cycle Arrest (G0/G1) pCyclinD1->CellCycleArrest promotes progression, inhibited by Furanodiene pCDK2->CellCycleArrest promotes progression, inhibited by Furanodiene pRb->CellCycleArrest promotes progression, inhibited by Furanodiene IKK->NFkB activates

Caption: Furanodiene-mediated anticancer signaling pathways.

Furanodiene has been shown to inhibit the Akt and NF-κB signaling pathways.[1][8] Inhibition of Akt leads to decreased expression of the anti-apoptotic protein Bcl-xL and increased activity of the pro-apoptotic protein Bad.[1] This shift in the balance of Bcl-2 family proteins promotes the activation of caspase-9 and subsequently caspase-7, leading to the cleavage of PARP and ultimately apoptosis.[1] Furanodiene also induces cell cycle arrest at the G0/G1 phase by inhibiting the phosphorylation of Cyclin D1, CDK2, and Rb.[1] Furthermore, Furanodiene's inhibition of the NF-κB pathway contributes to its pro-apoptotic effects.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Experimental Workflow

In_Vitro_Workflow CellCulture Breast Cancer Cell Culture (MCF-7, MDA-MB-231) Treatment Treatment with Furanodiene or Control CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH FlowCytometry Flow Cytometry Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot CellCycle Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) FlowCytometry->Apoptosis

Caption: General workflow for in vitro experiments.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Furanodiene, Doxorubicin, Paclitaxel, or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

2. Cytotoxicity Assay (LDH Assay)

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

  • Protocol:

    • Culture cells and treat them with the test compounds as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the reaction mixture from an LDH cytotoxicity assay kit to the supernatant.

    • Incubate at room temperature, protected from light.

    • Add the stop solution.

    • Measure the absorbance at 490 nm.[9]

3. Cell Cycle Analysis

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. Flow cytometry is used to measure the fluorescence intensity of a population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]

  • Protocol:

    • Treat cells with the compounds of interest.

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the cell cycle distribution using a flow cytometer.[11][12]

4. Apoptosis Assay (Annexin V/PI Staining)

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells, which have compromised membrane integrity.[13]

  • Protocol:

    • After treatment, harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate at room temperature in the dark.

    • Analyze the cells by flow cytometry.[13][14]

In Vivo Experimental Workflow

In_Vivo_Workflow CellInjection Subcutaneous Injection of Breast Cancer Cells (MCF-7) into Nude Mice TumorGrowth Tumor Growth to Palpable Size CellInjection->TumorGrowth Treatment Intraperitoneal Injection of Furanodiene or Control TumorGrowth->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Sacrifice Euthanasia and Tumor Excision Monitoring->Sacrifice Analysis Tumor Weight Measurement and Histological Analysis Sacrifice->Analysis

Caption: General workflow for in vivo xenograft studies.

1. Breast Cancer Xenograft Model

  • Principle: This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the study of tumor growth and the evaluation of anticancer therapies in a living organism.

  • Protocol:

    • Subcutaneously inject human breast cancer cells (e.g., 1 x 10^7 MCF-7 cells in Matrigel) into the flank of female nude mice.[4]

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

    • Administer Furanodiene (e.g., 15 or 30 mg/kg), a standard chemotherapeutic agent, or vehicle control via intraperitoneal injection on a predetermined schedule.[4]

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

References

A Head-to-Head Comparison of Futoenone and Honokiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, neolignans have garnered significant attention for their diverse pharmacological activities. Among these, Honokiol, isolated from the bark of Magnolia species, has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In contrast, Futoenone, a neolignan found in plants such as Piper kadsura and Magnolia sprengeri, remains a less-explored molecule. This guide provides a head-to-head comparison of this compound and Honokiol, summarizing the available experimental data to aid researchers, scientists, and drug development professionals in their investigations.

Data Presentation: A Comparative Overview

A direct quantitative comparison between this compound and Honokiol is challenging due to the limited availability of experimental data for this compound. While extensive research has been conducted on Honokiol, providing a wealth of data on its bioactivity, this compound has not been the subject of similar in-depth studies. The following tables summarize the available quantitative data for both compounds.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
This compound Data Not Available---
Honokiol Nitric Oxide (NO) ProductionRAW 264.7 Macrophages9.8 (for 4-O-methylhonokiol)[1]
Reactive Oxygen Species (ROS) ProductionHuman Polymorphonuclear NeutrophilsData Not Available for Honokiol, but other neolignans from Piper kadsura showed IC50 values ranging from 4.3 to 13.1 µM.[2][3]

Table 2: In Vitro Anti-Cancer Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Data Not Available---
Honokiol SKOV3Ovarian Cancer48.71 ± 11.31[4]
Caov-3Ovarian Cancer46.42 ± 5.37[4]
PC-9Lung Adenocarcinoma< A549 cells[5]
A549Lung Adenocarcinoma> PC-9 cells[5]
RKOColorectal Carcinoma~47 (12.47 µg/mL)[6]
SW480Colorectal Carcinoma~49 (12.98 µg/mL)[6]
LS180Colorectal Carcinoma~42 (11.16 µg/mL)[6]
MCF-7Breast Cancer52.63 ± 5.4[7]

Note: The IC50 values for Honokiol can vary depending on the cell line, exposure time, and specific assay conditions. The provided data represents a selection from the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of Honokiol research. Due to the lack of specific studies on this compound, equivalent protocols are not available.

Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 2.5 x 10^4 cells/well and allowed to adhere overnight.[8]

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Honokiol) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells and incubating for 24 hours.[8][9]

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[10] An equal volume of supernatant and Griess reagent are mixed and incubated in the dark for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, PC-9) are seeded in a 96-well plate at a density of 3,000 to 5,000 cells per well and allowed to attach overnight.[11]

  • Treatment: The cells are treated with different concentrations of the test compound (e.g., Honokiol) for specific time periods (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13] The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways

Honokiol is known to exert its biological effects by modulating multiple signaling pathways. In contrast, the specific signaling pathways affected by this compound have not yet been elucidated.

Honokiol's Impact on Key Signaling Pathways

Honokiol has been shown to interfere with several critical signaling cascades involved in inflammation and cancer progression, including the NF-κB, PI3K/Akt, and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival.[14] Honokiol has been demonstrated to inhibit the activation of NF-κB.[1]

Honokiol inhibits the NF-κB signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling network that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is common in many cancers. Honokiol has been shown to suppress the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Honokiol Honokiol Honokiol->PI3K Inhibits Honokiol->Akt Inhibits

Honokiol inhibits the PI3K/Akt signaling pathway.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and Honokiol. Honokiol has emerged as a promising natural compound with well-documented anti-inflammatory and anti-cancer properties, supported by a growing body of experimental evidence and a deepening understanding of its molecular mechanisms. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt underscores its therapeutic potential.

In stark contrast, this compound remains a largely uncharacterized molecule. While its presence in medicinal plants with traditional anti-inflammatory uses suggests potential bioactivity, there is a clear and significant gap in the scientific literature. The lack of quantitative data, including IC50 values, and the absence of studies on its mechanism of action prevent a direct and meaningful comparison with Honokiol.

For researchers, scientists, and drug development professionals, this guide serves two purposes. Firstly, it provides a concise summary of the robust data available for Honokiol, which can inform ongoing and future research into its therapeutic applications. Secondly, it illuminates the untapped research opportunities surrounding this compound. Further investigation into the pharmacological properties and molecular targets of this compound is warranted to determine if it holds similar therapeutic promise to its more extensively studied counterpart, Honokiol. Future studies should focus on isolating this compound in sufficient quantities for comprehensive biological evaluation, including in vitro and in vivo efficacy studies, and mechanistic investigations to identify its molecular targets and affected signaling pathways. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.

References

Confirming the Cellular Target Engagement of Futoenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern experimental approaches to confirm the direct binding of a novel compound, Futoenone, to its intracellular protein targets. This compound is a neolignan natural product with the molecular formula C₂₀H₂₀O₅, isolated from plants such as Piper futokadzura.[1][2] While its structure is known, its precise molecular mechanism of action and cellular targets remain to be fully elucidated. This guide outlines a strategic workflow for identifying these targets and confirming engagement within a cellular context, comparing key methodologies and presenting hypothetical data for illustrative purposes.

Workflow for Target Identification and Engagement Confirmation

The process of confirming a drug's target engagement in cells typically follows a multi-step approach, moving from broader, unbiased screening to more specific, direct binding assays.

Target Engagement Workflow cluster_discovery Target Identification (Unbiased) cluster_validation Target Validation & Engagement phenotypic_screening Phenotypic Screening affinity_pulldown Affinity Pulldown-MS phenotypic_screening->affinity_pulldown Hypothesis Generation cetsa Cellular Thermal Shift Assay (CETSA) affinity_pulldown->cetsa Candidate Targets tpp Thermal Proteome Profiling (TPP) tpp->cetsa Candidate Targets bret Bioluminescence Resonance Energy Transfer (BRET) cetsa->bret Direct Binding Confirmation western_blot Downstream Pathway Analysis (Western Blot) cetsa->western_blot Functional Consequence

Caption: A general workflow for identifying and validating the cellular target of a novel compound like this compound.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells and cell lysates.[2][3] It relies on the principle that a protein's thermal stability is altered upon ligand binding. This change in stability can be detected by heating the sample, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by immediate cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Quantification: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein.

Hypothetical Data: CETSA for a Putative Kinase Target

Let's hypothesize that this compound targets a specific kinase, "Kinase X". A known inhibitor of Kinase X is used as a positive control.

CompoundConcentration (µM)Temperature (°C) for 50% Protein Aggregation (Tm)Fold Change in Tm vs. Vehicle
Vehicle (DMSO)-48.5-
This compound150.21.03
1052.81.09
5054.11.12
Known Kinase X Inhibitor153.51.10
1055.01.13

This table illustrates that this compound induces a concentration-dependent thermal stabilization of Kinase X, suggesting direct engagement.

CETSA Experimental Workflow

CETSA Workflow cluster_cell_prep Cell Preparation cluster_assay CETSA Assay cluster_analysis Analysis A Culture Cells B Treat with this compound or Vehicle A->B C Harvest & Resuspend B->C D Heat Shock at Temperature Gradient C->D E Cell Lysis D->E F Centrifuge to Separate Soluble/Aggregated Protein E->F G Collect Supernatant (Soluble Fraction) F->G H Quantify Target Protein (e.g., Western Blot) G->H I Plot Melting Curve H->I

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: Affinity-Based Pulldown Assays

This chemical proteomics approach uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[1] The captured proteins are then identified by mass spectrometry. This method is particularly useful for unbiased target identification.

Experimental Protocol: Affinity Pulldown
  • Probe Synthesis: Synthesize a this compound analog with an affinity tag (e.g., biotin) attached via a linker.

  • Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Incubation: Incubate the cell lysate with the biotinylated this compound probe. As a control, another incubation should include the probe plus an excess of free, unmodified this compound to competitively inhibit specific binding.

  • Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

Hypothetical Data: Top Protein Hits from this compound Pulldown-MS
Protein IDProtein NamePeptide Count (this compound Probe)Peptide Count (Competition Control)
P12345Kinase X252
Q67890Heat Shock Protein 901815
A1B2C3Tubulin alpha-1A chain1514
P54321Ribosomal protein S6121

This table shows that Kinase X and Ribosomal protein S6 are significantly enriched in the this compound probe sample compared to the competition control, making them high-confidence candidate targets.

Affinity Pulldown Workflow

Affinity Pulldown Workflow A Synthesize Biotinylated This compound Probe C Incubate Lysate with Probe (+/- excess free this compound) A->C B Prepare Cell Lysate B->C D Add Streptavidin Beads C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Identify Proteins by LC-MS/MS F->G H Identify Candidate Targets G->H

Caption: The workflow for identifying protein targets using an affinity-based pulldown assay.

Method 3: Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that can measure target engagement in live cells. It requires engineering the target protein to be fused with a luciferase enzyme (the BRET donor) and using a fluorescently labeled ligand (the BRET acceptor). When the fluorescent ligand binds to the fusion protein, the energy from the luciferase is transferred to the fluorophore, producing a BRET signal.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Generation: Create a stable cell line expressing the target protein (e.g., Kinase X) fused to NanoLuc® luciferase.

  • Cell Plating and Tracer Addition: Plate the cells and add a cell-permeable fluorescent tracer that binds to the active site of the target protein.

  • Compound Treatment: Add varying concentrations of the unlabeled competitor compound (this compound).

  • Substrate Addition and Signal Reading: Add the NanoLuc® substrate and measure the donor and acceptor emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by this compound, confirming target engagement.

Hypothetical Data: NanoBRET™ Assay for Kinase X
CompoundConcentration (µM)BRET Ratio (Acceptor/Donor)% Tracer Displacement
No Competitor-0.850
This compound0.10.805.9
10.6523.5
100.4052.9
1000.2076.5
Known Kinase X Inhibitor0.010.7511.8
0.10.4547.1
10.1582.4

This table demonstrates that this compound competitively displaces the fluorescent tracer from Kinase X in a dose-dependent manner, providing strong evidence of direct binding in live cells.

Hypothetical Signaling Pathway Affected by this compound

Assuming this compound engages Kinase X, which is part of a known signaling cascade (e.g., a MAPK pathway), its functional effect can be assessed by measuring the phosphorylation of downstream substrates.

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates KinaseX Kinase X UpstreamKinase->KinaseX Phosphorylates (p) DownstreamSubstrate Downstream Substrate (e.g., Transcription Factor) KinaseX->DownstreamSubstrate Phosphorylates (p) GeneExpression Gene Expression (Proliferation, Survival) DownstreamSubstrate->GeneExpression Activates This compound This compound This compound->KinaseX Inhibits

Caption: A hypothetical signaling pathway where this compound inhibits "Kinase X", leading to reduced downstream signaling.

By employing a combination of these methods, researchers can confidently identify the cellular target(s) of this compound and quantify its engagement in a physiologically relevant context. This systematic approach is crucial for advancing novel compounds through the drug discovery pipeline.

References

Safety Operating Guide

Navigating the Disposal of Futoenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of Futoenone, a lignan (B3055560) compound used in various research applications. Due to the absence of a publicly available, official Safety Data Sheet (SDS) for this compound (CAS No. 19913-01-0), a conservative approach to its disposal is imperative, treating it as a potentially hazardous chemical waste.

Immediate Safety and Handling

Before proceeding with any disposal-related activities, it is essential to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Minimum PPE Requirements:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required. For handling larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.

Engineering Controls:

All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

This compound Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Classification:

    • Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup, as hazardous chemical waste.

    • Without a specific SDS, a definitive U.S. Environmental Protection Agency (EPA) hazardous waste classification (e.g., F-list, K-list, P-list, or U-list) cannot be assigned. Therefore, it must be managed as an unclassified hazardous waste.

  • Waste Segregation and Storage:

    • Incompatible Materials: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions or the release of toxic fumes.

    • Container Requirements:

      • Use a designated, leak-proof container that is compatible with this compound. Plastic containers are generally preferred for chemical waste.

      • The original container, if in good condition, can be used for waste collection.

      • Ensure the container is kept closed at all times, except when adding waste.

    • Labeling:

      • Clearly label the waste container with the words "Hazardous Waste."

      • The label must include the full chemical name ("this compound"), the CAS number (19913-01-0), and an approximate concentration and quantity of the waste.

      • Indicate the date when the waste was first added to the container.

    • Satellite Accumulation Area (SAA):

      • Store the labeled waste container in a designated SAA at or near the point of generation.

      • SAAs must be inspected weekly for any signs of leakage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all the necessary information about the waste, as indicated on the label.

    • Do not attempt to transport the hazardous waste off-site yourself. Only licensed hazardous waste transporters are authorized to do so.

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, the following table summarizes general quantitative guidelines for laboratory hazardous waste management.

ParameterGuidelineCitation
Maximum SAA Storage Volume55 gallons of hazardous waste[1]
Maximum Acutely Toxic Waste1 quart of liquid or 1 kilogram of solid[1]
pH for Drain DisposalNot applicable for this compound. Generally, aqueous solutions with a pH between 5.5 and 10.5 may be drain disposable with prior EHS approval.[2]
Container RinsingEmpty containers of hazardous chemicals should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Experimental Protocols

There are no specific experimental protocols cited for the disposal of this compound. The recommended procedure is based on established best practices for the management of laboratory chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Futoenone_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Identify as Hazardous Waste A->C B Work in a Fume Hood B->C D Use Labeled, Compatible Container C->D E Store in Designated SAA D->E F Segregate from Incompatibles E->F G Contact EHS for Pickup F->G H Provide Waste Information G->H I Licensed Disposal H->I

References

Essential Safety and Handling of Futoenone Analogues: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for handling Futoenone analogues, such as Furan-2(5H)-one, in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

Furan-2(5H)-one is classified with several hazards that necessitate stringent safety measures. Understanding these hazards is the first step in protecting laboratory personnel.

Summary of Hazards for Furan-2(5H)-one:

Hazard StatementClassification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315: Causes skin irritationSkin Irritation (Category 2)
H319: Causes serious eye irritationEye Irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system

Personal Protective Equipment (PPE) Requirements:

Proper PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling Furan-2(5H)-one and similar compounds.[1][2][3]

PPE CategorySpecification
Eye/Face Protection Wear tight-sealing safety goggles. For splash hazards, a face shield is also required.[1][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat or chemical-resistant apron should be worn.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.
Respiratory Protection Use in a well-ventilated area. If exposure limits may be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Experimental Workflow for Handling this compound Analogues:

Caption: A logical workflow for the safe handling of this compound analogues in a laboratory setting.

1. Preparation:

  • Review the Safety Data Sheet (SDS) for Furan-2(5H)-one or the specific analogue in use.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all equipment and reagents needed for the experiment.

2. Engineering Controls:

  • Work in a certified chemical fume hood to ensure adequate ventilation.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][3]

3. Donning PPE:

  • Put on a lab coat or apron.

  • Don safety goggles and a face shield if necessary.

  • Put on chemical-resistant gloves.

4. Chemical Handling:

  • Carefully measure and dispense the chemical within the fume hood.

  • Avoid creating dust or aerosols.

  • Keep containers tightly closed when not in use.[1][3]

5. Experimentation:

  • Conduct the experiment following the established protocol.

  • Continuously monitor for any signs of spills or exposure.

6. Decontamination:

  • Wipe down all work surfaces with an appropriate cleaning agent.

  • Decontaminate all equipment that has come into contact with the chemical.

7. Doffing PPE:

  • Remove gloves first, avoiding contact with the outside of the glove.

  • Remove the lab coat or apron.

  • Remove eye and face protection.

  • Wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

G A Collect Waste B Segregate Waste A->B Contaminated Materials C Label Waste Container B->C Hazardous Chemical Waste D Store Waste Securely C->D Properly Labeled E Arrange for Professional Disposal D->E Awaiting Pickup

Caption: A step-by-step process for the safe disposal of this compound analogue waste.

1. Waste Collection:

  • Collect all waste materials, including unused chemicals, contaminated consumables (e.g., gloves, paper towels), and empty containers, in a designated hazardous waste container.

2. Waste Segregation:

  • Do not mix Furan-2(5H)-one waste with other incompatible waste streams.

3. Labeling:

  • Clearly label the waste container with the chemical name ("Furan-2(5H)-one Waste" or the specific analogue), hazard symbols, and the date of accumulation.

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

5. Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futoenone
Reactant of Route 2
Futoenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。